The table below summarizes the known binding affinities (Ki values) of benperidol for various neurotransmitter receptors, which explains its clinical effects and side-effect profile [1].
| Receptor Site | Ki (nM) | Action | Clinical/Functional Correlation |
|---|---|---|---|
| D2 Dopamine | 0.027 nM | Antagonist | Potent antipsychotic effect; treatment of schizophrenia and hypersexuality [1]. |
| D4 Dopamine | 0.06 nM | Antagonist | Contributes to antipsychotic efficacy [1]. |
| 5-HT2A Serotonin | 3.75 nM | Antagonist | Lower affinity for this target may contribute to its typical (vs. atypical) antipsychotic classification [1]. |
| D1 Dopamine | 4,100 nM | Antagonist | Very weak affinity, indicating high selectivity for D2-like receptors over D1-like receptors [1]. |
| Histaminergic (H1) | (High doses) | Antagonist | Can cause sedative effects and drowsiness [1]. |
| Alpha-Adrenergic | (High doses) | Antagonist | May lead to orthostatic hypotension (dizziness upon standing) [1]. |
| Muscarinic (M1) | Minimal | Minimal | Lacks significant anticholinergic side effects like dry mouth or constipation [1]. |
This compound's high D2 affinity and selectivity have made it a valuable backbone for developing positron emission tomography (PET) tracers, such as [¹¹C]NMB and [¹⁸F]NMB, which are used to image and quantify D2 receptors in the living human brain [2] [3] [4].
The table below compares key PET tracers derived from this compound.
| Tracer Name | Key Characteristics | Research Applications |
|---|---|---|
| ¹⁸FThis compound ([¹⁸F]NMB) | High striatal-to-cerebellum ratio (~35); resistant to displacement by endogenous dopamine [2]. | Quantifying D2 receptor density (Bmax) and affinity (Kd) in vivo; studying Parkinson's disease and manganese-induced neurotoxicity [4] [5] [6]. |
| N-¹¹C-methyl-benperidol ([¹¹C]NMB) | Binds saturably and reversibly to D2 receptors; validated in primates [3]. | Early proof-of-concept for this compound-based tracer imaging [3]. |
Here are the methodologies for two critical experiments that utilize this compound's properties.
This protocol, adapted from Nikolaus et al. (2003), details how to use [¹⁸F]NMB and PET to determine receptor binding parameters in living subjects [5].
This protocol, from Karimi et al. (2021), outlines the procedure for human studies [6].
Beyond simple receptor blockade, modern pharmacology recognizes that the D2 receptor signals through multiple pathways. The diagram below illustrates this concept of "biased signaling," which is relevant for understanding the actions of this compound and developing future antipsychotics [7].
D2 Receptor Signaling Pathways Antagonized by this compound
The table below summarizes the core pharmacokinetic parameters of Benperidol from two key studies.
| Parameter | Schizophrenic Patients (1994 Clinical Trial) [1] [2] | Healthy Volunteers (1988 Study) [3] |
|---|---|---|
| Sample Population | 13 schizophrenic patients | 5 healthy male volunteers |
| Study Design | Partially randomized cross-over | Not specified |
| Dosage Form | IV bolus, oral liquid, oral tablets | Oral administration |
| Dose | 6 mg | 4 mg |
| Elimination Half-life (t₁/₂β) | IV: 5.80 h; Oral Liquid: 5.5 h; Oral Tablet: 4.7 h | 7.65 ± 2.14 h |
| Absolute Bioavailability (F) | Oral Liquid: 48.6%; Oral Tablet: 40.2% | Not reported |
| Time to Max Concentration (tₘₐₓ) | Oral Liquid: 1.0 h; Oral Tablet: 2.7 h | 2.27 ± 0.57 h |
| Max Concentration (Cₘₐₓ) | Oral Liquid: 10.2 ng/ml; Oral Tablet: 7.3 ng/ml | Not reported |
| Volume of Distribution (Vd) | 4.21 L/kg (after IV dosing) | 5.19 ± 1.99 L/kg |
| Clearance (CL) | 0.50 L/(h·kg) (after IV dosing) | Not reported |
| Lag Time | Oral Liquid: 0.33 h; Oral Tablet: 1.1 h | Not reported |
| Mean Residence Time (MRT) | IV: 7.50 h; Oral Liquid: 8.44 h; Oral Tablet: 8.84 h | Not reported |
| Urinary Excretion | Not reported | 0.1% of ingested dose |
| Key Findings | Large intersubject variation; significant differences in absorption between liquid and tablet forms. | Suggests first-pass metabolism; acute dystonias appeared in two subjects. |
For your reference, here is a detailed breakdown of the methodology used in the key 1994 clinical trial [1] [2]:
To illustrate the sequential workflow of this clinical study, the following diagram outlines the key stages:
Clinical trial workflow for this compound pharmacokinetics
Beyond the pharmacokinetic data, here is some relevant context for your research:
Butyrophenones represent a distinct class of first-generation antipsychotics (FGAs) characterized by their potent dopamine D2 receptor antagonism. Discovered serendipitously during derivatives screening of the analgesic pethidine, butyrophenones lack the tricyclic structure of phenothiazines but share similar antipsychotic properties [1]. These compounds contain a functional ketone group and are clinically used to treat various psychiatric conditions including schizophrenia, organic psychosis, paranoid syndrome, acute idiopathic psychotic illnesses, and the manic phase of manic depressive illness [1]. Butyrophenones also find applications in managing aggressive behavior, delirium, acute anxiety, nausea, vomiting, pain, organic brain syndrome, and Tourette's syndrome [1]. The structural similarity between butyrophenones and phenothiazines enables comparable antipsychotic efficacy despite their different chemical backbones [1].
Among butyrophenones, haloperidol has been the most extensively used and studied, while benperidol is considered one of the most potent members of this class [1]. Other significant representatives include melperone, droperidol, and bromperidol. Butyrophenones generally exhibit high potency at D2 receptors with reduced anticholinergic and antiadrenergic activity compared to phenothiazines, resulting in less sedation and autonomic disturbance but a higher propensity for extrapyramidal symptoms (EPS) [1]. The table below summarizes key butyrophenone antipsychotics and their properties:
Table: Comparative Profile of Key Butyrophenone Antipsychotics
| Compound | Clinical Potency | Key Clinical Applications | Receptor Binding Profile | Special Characteristics |
|---|---|---|---|---|
| This compound | Very high | Schizophrenia, antisocial sexual behavior [1] | D2: pKi 10.6; D4: pKi 10.2 [2] | Most potent butyrophenone; similar to haloperidol but higher potency [1] [2] |
| Haloperidol | High | Psychosis, Tourette's syndrome, agitation [1] | Potent D2 antagonist [1] | Reference butyrophenone; multiple formulations available [1] |
| Bromperidol | High | Schizophrenia and psychotic disorders [3] | D2 antagonist with 5-HT2 affinity [3] | Long half-life allowing once-daily dosing [3] |
| Droperidol | High | Postoperative nausea/vomiting, neuroleptanalgesia [1] | Potent D2 antagonist with histamine/serotonin antagonism [1] | Short-acting; used in anesthesia [1] |
| Melperone | Moderate | Treatment-resistant schizophrenia [1] | D2 antagonist [1] | Used mainly in treatment-resistant cases [1] |
This compound (Anquil, MCN-JR-4584, R-4584) is a synthetic organic compound with molecular weight of 381.19 g/mol and approval in the UK since 2006 [2]. Its chemical structure consists of a butyrophenone backbone with a fluorinated benzene ring and a benzimidazolone moiety, contributing to its high receptor affinity [2]. This compound demonstrates favorable drug-like properties with no Lipinski's rule violations, XLogP of 3.04, topological polar surface area of 58.1, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds [2]. These properties contribute to good membrane permeability and central nervous system penetration, essential for its antipsychotic efficacy.
Pharmacokinetically, this compound shares characteristics with other butyrophenones, being well-absorbed from the gastrointestinal tract but undergoing significant first-pass hepatic metabolism [1]. Butyrophenones generally demonstrate oral bioavailability ranging from 40-75% with serum concentration peaks occurring 0.5-4 hours after oral administration [1]. The metabolism of butyrophenones primarily involves hepatic pathways including oxidation and sulfoxidation, partially mediated by CYP3A4, leading to the production of various metabolites [1] [4]. The relatively long half-life of this compound permits once-daily dosing, potentially improving medication compliance [3].
This compound exhibits exceptionally high affinity for dopamine D2-like receptors, with particularly strong binding to D2 and D4 receptor subtypes. Quantitative receptor binding data reveals a pKi of 10.6 (Ki = 2.7×10⁻¹¹ M) for D2 receptors and pKi of 10.2 (Ki = 6.6×10⁻¹¹ M) for D4 receptors [2]. This nanomolar affinity for dopaminergic receptors significantly exceeds that of many other antipsychotics and correlates with this compound's high clinical potency.
Beyond its primary action on dopamine receptors, this compound shows interaction with other neurotransmitter systems, though these are secondary to its potent D2 antagonism. Like other butyrophenones, this compound may exhibit mild antagonistic effects on alpha-adrenergic, histaminergic, and muscarinic receptors, which contribute to its side effect profile [3]. The compound's receptor selectivity profile differs from atypical antipsychotics as it lacks substantial serotonergic 5-HT2A antagonism, positioning it firmly within the first-generation antipsychotic category with predominant D2 blockade as its primary mechanism [1].
The primary mechanism of this compound's antipsychotic action involves potent antagonism of dopamine D2 receptors in the mesolimbic pathway [1] [3]. Dopamine is a crucial neurotransmitter regulating mood, cognition, reward, and motor functions. In schizophrenia, overactive dopaminergic signaling in the mesolimbic pathway contributes to positive symptoms such as hallucinations and delusions [3]. By blocking D2 receptors, this compound reduces this dopaminergic overactivity, thereby alleviating psychotic symptoms [3].
The molecular signaling pathways affected by this compound's D2 receptor antagonism are complex. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily inhibit adenylate cyclase activity, reducing cyclic AMP (cAMP) production [5]. Additionally, D2 receptor activation modulates various signaling pathways including phospholipase C, potassium channels, and calcium channels [5]. The antagonism of these pathways by this compound ultimately normalizes neurotransmitter systems and reduces psychotic symptoms. The diagram below illustrates the core mechanistic pathway of this compound's action:
Diagram: this compound exerts antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway, reducing cAMP signaling. This same mechanism in nigrostriatal pathways causes extrapyramidal side effects (EPS).
Butyrophenones like this compound demonstrate high binding specificity for D2-like receptors (D2, D3, D4) compared to D1-like receptors (D1, D5) [5]. This selective binding profile differentiates them from other antipsychotic classes and contributes to their clinical effects and side effect pattern. The binding kinetics of this compound are characterized by slow dissociation from D2 receptors, resulting in prolonged receptor blockade and extended duration of action [1].
Recent advances in receptor pharmacology have revealed that functional selectivity may play a role in differential signaling through dopamine receptors, where ligands can preferentially activate or inhibit specific downstream pathways [5]. While traditionally classified as pure antagonists, some butyrophenones may exhibit nuanced effects on receptor trafficking and signaling bias, though this compound's primary mechanism remains D2 receptor blockade [5]. The high potency and selective D2 binding of this compound contrasts with second-generation antipsychotics that typically show broader receptor interaction profiles, particularly with serotonergic systems [5].
Radioligand binding assays represent the fundamental methodology for quantifying this compound's affinity for dopamine receptors. The standard protocol utilizes cell membranes expressing human dopamine receptors incubated with radiolabeled ligands such as [³H]-spiperone or [³H]-haloperidol in the presence of varying concentrations of this compound [2]. The experimental workflow involves several key stages:
This methodology reliably yields this compound's binding parameters, demonstrating its high affinity for D2 (pKi 10.6) and D4 (pKi 10.2) receptors [2]. The diagram below illustrates this experimental workflow:
Diagram: Standard receptor binding assay workflow for quantifying this compound's affinity at dopamine receptors using radioligand competition.
Functional characterization of this compound's antagonist properties employs assays measuring downstream signaling events. The cAMP inhibition assay represents a gold standard for assessing D2 receptor functional antagonism:
Additional functional assays may include measurements of receptor internalization, β-arrestin recruitment, and electrophysiological responses in dopaminergic neurons to comprehensively characterize this compound's functional profile [5].
Recent research has explored potential repurposing opportunities for butyrophenones like this compound in neurodegenerative disorders. In vitro studies investigating antipsychotics for Alzheimer's disease applications employ the following methodologies:
These methodologies have revealed that this compound significantly reduces early-stage Aβ aggregation and demonstrates antioxidant properties in cellular models, suggesting potential neuroprotective effects beyond its primary antipsychotic applications [6].
This compound demonstrates potent antipsychotic efficacy particularly for positive symptoms of schizophrenia, with clinical use extending to management of antisocial sexual behavior [1]. Butyrophenones as a class effectively attenuate positive symptoms including hallucinations and delusions in acute psychotic episodes and prevent psychotic relapse [5]. However, like other first-generation antipsychotics, this compound shows limited efficacy against negative symptoms (blunted affect, emotional withdrawal, lack of drive) and cognitive deficits in schizophrenia [5].
The safety profile of this compound reflects its potent D2 receptor blockade. Extrapyramidal symptoms (EPS) represent the most significant adverse effects, including acute dystonia, parkinsonism, akathisia, and potential for tardive dyskinesia with long-term use [1] [3]. These effects result from D2 receptor blockade in nigrostriatal pathways [3]. Compared to phenothiazines, butyrophenones like this compound generally cause less sedation, hypotension, and anticholinergic effects due to reduced affinity for histaminergic, α-adrenergic, and muscarinic receptors [1]. However, this compound may still cause hyperprolactinemia due to D2 blockade in the tuberoinfundibular pathway [5].
Table: Comparative Receptor Binding and Clinical Profiles of Antipsychotic Classes
| Parameter | Butyrophenones (e.g., this compound) | Phenothiazines (e.g., Chlorpromazine) | Atypical Antipsychotics (e.g., Risperidone) | Third-Generation (e.g., Aripiprazole) |
|---|---|---|---|---|
| Primary Mechanism | D2 antagonist [1] [3] | D2 antagonist with broader receptor binding [5] | D2 + 5-HT2A antagonist [5] | D2 partial agonist [5] |
| D2 Affinity | Very high (pKi 10.6 for this compound) [2] | Moderate to high [5] | High [5] | Moderate (partial agonist) [5] |
| 5-HT2A Affinity | Low to moderate [3] | Variable [5] | High [5] | Moderate to high [5] |
| Muscarinic Affinity | Low [1] [3] | High (especially low-potency phenothiazines) [5] | Variable (low in risperidone) [5] | Low [5] |
| EPS Risk | High [1] [3] | Moderate to high [5] | Moderate (dose-dependent) [5] | Low [5] |
| Sedation | Low to moderate [1] | High (especially low-potency agents) [5] | Moderate [5] | Low to moderate [5] |
| Metabolic Effects | Low [1] | Moderate [5] | High (especially with olanzapine, clozapine) [5] | Low to moderate [5] |
Recent investigations have explored repurposing potential of butyrophenones for neurodegenerative disorders. In vitro studies demonstrate that this compound significantly reduces early-stage Aβ42 aggregation and exhibits antioxidant properties in human cell models [6]. Specifically, this compound shows substantial inhibition of β-amyloid aggregation after longer incubation times, suggesting potential disease-modifying effects in Alzheimer's pathology [6]. Additionally, this compound and other antipsychotics demonstrate protective effects against oxidative stress in human umbilical vein endothelial cells and astrocytes, indicating possible neuroprotective mechanisms beyond dopamine receptor modulation [6].
Research on cholinesterase interactions reveals that this compound at concentrations higher than therapeutic plasma levels significantly decreases both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [6]. When combined with donepezil, this compound produces enhanced anti-BuChE effects greater than either compound alone, suggesting potential combination strategies for cognitive enhancement [6]. These findings position this compound as a potential multi-target agent for complex neuropsychiatric conditions, though clinical translation requires further investigation.
The antipsychotic drug development landscape continues evolving beyond traditional D2 antagonism. Novel mechanisms include trace amine-associated receptor 1 (TAAR1) agonists like ulotaront, which modulate dopaminergic and glutamatergic signaling without direct D2 receptor blockade [7]. Additionally, muscarinic receptor-targeted compounds represent another promising approach, with M1/M4 receptor agonists demonstrating antipsychotic efficacy in clinical trials [8]. These developments reflect the shifting paradigm from exclusive dopamine-focused strategies toward multi-receptor targeting and novel mechanisms.
Despite these advancements, butyrophenones like this compound maintain relevance as high-potency options for specific clinical situations and continue serving as important pharmacological tools for understanding dopamine system function. Their well-characterized receptor profiles and predictable dose-response relationships provide reference points for evaluating novel antipsychotic mechanisms [1] [5]. Future research directions may include developing modified butyrophenone derivatives with improved side effect profiles while maintaining high antipsychotic efficacy, potentially through enhanced receptor subtype selectivity or incorporation of partial agonist properties.
The production of [18F]NMB can be achieved via a multi-step reaction sequence starting from a suitable precursor. The following protocol is adapted from established methods [1].
Before in vivo use, the binding characteristics of [18F]NMB should be validated.
The following workflow summarizes the key stages from tracer synthesis to preclinical validation.
[18F]NMB possesses several properties that make it a valuable tool for neuroimaging research [4] [5].
Understanding the radiation burden is crucial for translating tracer use to human studies. Dosimetry estimates have been performed in non-human primates [8].
The table below summarizes the estimated radiation absorbed doses for selected organs from [18F]NMB [8].
| Organ | Estimated Absorbed Dose (mrad/mCi) |
|---|---|
| Lower Large Intestine | 585 |
| Gallbladder | 281 |
| Liver | 210 |
| Kidneys | 77 |
| Lungs | 54 |
| Brain | 13 |
1.0 Introduction ¹⁸Fbenperidol ([¹⁸F]NMB) is a PET radioligand with high affinity and selectivity for dopaminergic D2-like receptors. A key characteristic is its resistance to displacement by endogenous dopamine, making it preferable for measuring receptor density rather than neurotransmitter flux [1]. While a three-compartment tracer kinetic model using arterial input functions provides a gold standard for estimating binding potential (BP), it is invasive and requires multiple scans. The Reference Tissue Model (RTM) offers a simpler, non-invasive alternative by using the cerebellum as a reference region devoid of D2-like receptors, eliminating the need for arterial blood sampling [2] [1].
2.0 Comparative Performance of Quantitative Methods A comparative study of three methods for estimating BP in the caudate and putamen found that while absolute BP values differed, all three were highly correlated. The table below summarizes the key findings [2] [1]:
| Method Name | Description | Key Findings |
|---|---|---|
| Three-Compartment Tracer Kinetic Model | Uses arterial plasma input function; requires separate blood flow (rCBF) and blood volume (rCBV) scans [1]. | Considered the most rigorous; provided the highest BP estimates [2] [1]. |
| Graphical Method (Logan) with Arterial Input | Uses arterial plasma input function to calculate a Distribution Volume Ratio (DVR) [1]. | BP estimates were highly correlated with the three-compartment model [2] [1]. |
| Graphical Method (Logan) with Reference Tissue | Uses cerebellum as a reference region; no arterial blood sampling required [1]. | Provided the lowest BP estimates (p<0.0001) but were highly correlated with other methods; recommended for its balance of simplicity and accuracy [2] [1]. |
3.0 Detailed Experimental Protocol This protocol is adapted from the validation study by the Human Studies Committee of Washington University [1].
3.1 Subject Preparation
3.2 Radiochemistry
3.3 Image Acquisition
3.4 Image Analysis
3.5 Quantitative Analysis using Reference Tissue Model The core of the RTM analysis uses the Logan graphical method. The following diagram and code outline the workflow and data flow for generating a BP estimate.
4.0 Method Selection Workflow The following decision diagram guides researchers in selecting the appropriate analytical method based on their experimental requirements and resources.
Dopamine D2 receptor imaging represents a cornerstone of neuropsychiatric research, providing critical insights into the pathophysiology of conditions ranging from Parkinson's disease to schizophrenia. The quantification of receptor binding parameters in living human brain has revolutionized our understanding of neurotransmitter systems and their relationship to cognitive processes, behavior, and treatment response. Molecular imaging techniques, particularly Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enable non-invasive assessment of D2 receptor availability, offering researchers and clinicians powerful tools to investigate dopaminergic function in health and disease.
The evolution of quantification methods has progressed from simple ratio approaches to sophisticated kinetic models that account for complex physiological factors. Early approaches relied on static imaging and standardized uptake values, but these methods often failed to account for critical factors such as non-specific binding, metabolite penetration, and blood flow effects. The development of graphical analysis techniques represented a significant advancement by enabling robust quantification of receptor parameters while maintaining relative simplicity of implementation. These methods have proven particularly valuable for clinical research applications where balancing methodological rigor with practical constraints is essential.
Recent longitudinal studies have highlighted the clinical significance of accurate D2 receptor quantification. For instance, the Cognition, Brain, and Aging (COBRA) study demonstrated that age-related dopamine decline occurs at approximately 5% per decade in healthy older adults and that these changes are positively correlated with cognitive decline (r = 0.31), underscoring the importance of precise quantification methods for understanding neurocognitive aging [1]. Such findings emphasize the critical need for reliable and accessible quantification methods that can detect subtle changes in dopaminergic function over time.
Table 1: Common Radiotracers for D2 Receptor Imaging and Their Properties
| Radiotracer | Imaging Modality | Primary Applications | Affinity Profile | Key References |
|---|---|---|---|---|
| [123I]epidepride | SPECT | Striatal & extrastriatal D2 receptors | Ultra-high | [2] |
| [11C]raclopride | PET | Striatal D2 receptors | Moderate | [3] |
| [11C]FLB 457 | PET | Extrastriatal D2 receptors | High | [3] |
| [123I]IBZM | SPECT | Striatal D2/3 receptors | Moderate | [4] |
Graphical analysis techniques for receptor quantification build upon the principle that the relationship between tracer delivery and receptor binding can be mathematically transformed into a linear plot, from which specific binding parameters can be derived. The fundamental innovation was introduced by Logan et al., who demonstrated that reversible radioligand binding could be analyzed using time-activity measurements to generate linear plots after equilibrium is reached [2]. The slope of this linear portion provides an estimate of the total distribution volume (V_T), which represents the equilibrium ratio of tracer concentration in tissue to that in plasma. For receptor quantification, the specific binding is typically calculated as the difference between V_T in receptor-rich regions and V_T in reference regions devoid of specific receptors.
The mathematical formalism underlying graphical analysis involves transforming the kinetic data such that the Y-axis represents the integral of tissue activity normalized to current activity, while the X-axis represents the integral of plasma activity normalized to tissue activity. This transformation yields a linear relationship after a certain time point, with the slope corresponding to the distribution volume. The simplified reference tissue model (SRTM) further advanced the field by enabling quantification without arterial blood sampling, instead using a reference region as an indirect input function [4]. This approach significantly reduced the methodological burden while maintaining accuracy for many applications.
For D2 receptor imaging with specific radiotracers, graphical analysis has been adapted to address methodological challenges such as the presence of labeled lipophilic metabolites. These metabolites can penetrate the blood-brain barrier and contribute to non-specific binding, potentially confounding quantification. Ichise and colleagues extended graphical analysis to account for this factor by incorporating metabolite-corrected plasma input functions, thereby improving the accuracy of binding parameter estimates in both striatal and extrastriatal regions [2] [5]. This refinement proved particularly important for high-affinity ligands like [123I]epidepride, where metabolite contributions significantly influence quantification.
The implementation workflow for graphical analysis begins with the acquisition of dynamic imaging data coupled with arterial blood sampling for metabolite correction. Following data acquisition, preprocessing steps include region-of-interest (ROI) definition on coregistered structural MRI scans, time-activity curve extraction, and metabolite correction of plasma data. The graphical analysis itself is then performed by plotting the transformed variables as described above and applying linear regression to the equilibrium portion of the data. The resulting distribution volume ratios are used to calculate the non-displaceable binding potential (BP_ND), which reflects the product of receptor density (B_avail) and affinity (1/appK_d).
For [123I]epidepride SPECT imaging, studies have demonstrated that graphical analysis with metabolite correction (GA) produces binding potential values that strongly correlate with those derived from full kinetic analysis (r ≥ 0.90) [2] [5]. The accuracy of this approach has been validated for both high-density striatal regions (BP_ND ≈ 77.8-98.8 mL/g) and lower-density extrastriatal regions such as the temporal cortex (BP_ND ≈ 2.35-4.61 mL/g). This regional versatility makes graphical analysis particularly valuable for investigating dopaminergic function beyond the striatum, including cortical regions where D2 receptors play important roles in cognitive processes.
The simplified reference tissue model (SRTM) offers a practical alternative when arterial sampling is not feasible. This approach models the tissue time-activity curves using a reference region input, estimating BP_ND through nonlinear regression. Validation studies have shown strong correlations between SRTM-derived BP_ND values and those from full kinetic analysis (r = 0.84), demonstrating its reliability for clinical research applications [4]. However, this method assumes that the reference region (typically cerebellum) is completely devoid of specific binding, an assumption that may not hold perfectly for ultra-high-affinity ligands in regions with very low receptor densities.
Simplified quantification methods have emerged to address the practical challenges associated with full kinetic modeling and graphical analysis, particularly in clinical settings where resources may be limited. These approaches aim to balance methodological rigor with practical feasibility by reducing the need for extensive blood sampling while maintaining acceptable accuracy. One significant innovation is the simplified analysis (SA) method for [123I]epidepride SPECT, which combines tissue ratio measurements with single-sample blood data to estimate the specific volume of distribution (V_3') [2] [5]. This approach circumvents the need for full metabolite profiling while accounting for intersubject variability in non-displaceable distribution volumes.
The theoretical basis for simplified methods often rests on establishing relationships between simple ratio measurements and binding parameters derived from full kinetic analysis. For [123I]epidepride, the tissue ratio (R_T) between receptor-rich and reference regions shows only a moderate correlation (r ≤ 0.65) with V_3' from kinetic analysis due to significant intersubject variability (23%) in the metabolite-contributed distribution volume of the non-displaceable compartment [5]. By incorporating single-blood sample data, simplified analysis substantially improves this correlation (r ≥ 0.90) while dramatically reducing the methodological burden compared to approaches requiring 30 plasma samples over 14 hours.
Further simplifications have been developed for specific research contexts. The Logan's non-invasive graphical analysis (LNIGA) and standardized uptake ratio (SUR) methods provide additional alternatives that require only tissue time-activity curves without blood sampling. Validation studies comparing these approaches to full kinetic modeling for [123I]IBZM SPECT have demonstrated strong correlations (r = 0.84 for both LNIGA and SUR), supporting their use in longitudinal interventional studies where relative changes rather than absolute values are of primary interest [4]. These methods trade some precision for greatly increased practicality in clinical research settings.
Comprehensive validation studies have established the performance characteristics of simplified quantification methods across different radiotracers and experimental conditions. For [123I]epidepride SPECT, simplified analysis (SA) has been directly compared to metabolite-accounted kinetic analysis (KA), graphical analysis (GA), and multilinear regression analysis (MLRA) [2] [5]. The results demonstrate that SA produces V_3' values that significantly correlate with KA (r ≥ 0.90) across both striatal (83.9 ± 24.8 mL/g) and extrastriatal regions (4.26 ± 1.74 mL/g), with values intermediate between MLRA and GA estimates.
The accuracy and precision of these methods vary depending on the receptor density of the target region. In high-density striatal regions, all simplified methods show excellent agreement with full kinetic analysis, while in lower-density extrastriatal regions, some systematic underestimation may occur. For example, in the temporal cortex, SA-derived V_3' values (4.26 ± 1.74 mL/g) tend to be slightly lower than those from KA (5.61 ± 1.84 mL/g) but higher than MLRA values (2.35 ± 1.16 mL/g) [5]. This pattern suggests that region-specific validation is essential when implementing simplified methods for novel applications or brain regions.
Recent methodological innovations include the development of a single-scan protocol for absolute D2/3 receptor quantification with [123I]IBZM SPECT using a partial saturation approach [4]. This method enables separate estimation of receptor density (B_avail) and apparent affinity (appK_d) through a single dynamic SPECT session, addressing a critical limitation of conventional BP_ND measurements that conflate these parameters. Validation in animal models demonstrated the method's sensitivity to detect biologically meaningful changes, including an 18% increase in B_avail after adenoviral-mediated D2-receptor overexpression and a 16.93% decrease in B_avail combined with a 39.12% increase in appK_d following amphetamine administration [4].
Table 2: Performance Comparison of D2 Receptor Quantification Methods for [123I]Epidepride SPECT
| Quantification Method | Striatal V_3' (mL/g) | Temporal Cortex V_3' (mL/g) | Correlation with KA (r value) | Blood Sampling Requirement | Computational Complexity |
|---|---|---|---|---|---|
| Kinetic Analysis (KA) | 107.6 ± 34.4 | 5.61 ± 1.84 | 1.00 | Extensive (30 samples) | Very High |
| Graphical Analysis (GA) | 98.8 ± 34.2 | 4.61 ± 1.77 | ≥0.90 | Moderate | Moderate |
| Multilinear Regression (MLRA) | 77.8 ± 36.6 | 2.35 ± 1.16 | ≥0.90 | Moderate | Moderate |
| Simplified Analysis (SA) | 83.9 ± 24.8 | 4.26 ± 1.74 | ≥0.90 | Minimal (single sample) | Low |
| Tissue Ratio (R_T) | N/A | N/A | ≤0.65 | None | Very Low |
Subject preparation for [123I]epidepride SPECT imaging should include screening for neurological and psychiatric conditions, pregnancy testing, and assessment of contraindications to radiation exposure. Participants should be instructed to abstain from alcohol, recreational drugs, and medications affecting dopaminergic function for at least 48 hours prior to the study, with specific duration depending on medication half-life. Following informed consent, an intravenous catheter is placed for radiotracer administration, and a radial artery catheter is inserted for blood sampling when metabolite correction is required.
The imaging protocol begins with intravenous bolus injection of [123I]epidepride (dose: 185-222 MBq). Dynamic SPECT acquisition is performed over approximately 14 hours to capture both uptake and washout phases. Simultaneously, arterial blood sampling is conducted at progressively increasing intervals (e.g., every 10 seconds initially, extending to 30-minute intervals by the end of the study). A total of 30 samples is typically collected, with selected samples (8-10) undergoing metabolite analysis using high-performance liquid chromatography to determine the parent fraction [2] [5].
Image processing includes reconstruction of dynamic frames, attenuation correction, and coregistration with structural MRI. Time-activity curves are extracted from receptor-rich regions (striatum, temporal cortex) and reference region (cerebellum). For graphical analysis, the transformed data are plotted according to the method described in Section 2.1, with linear regression applied to the linear portion (typically from 90 minutes post-injection onward). The distribution volume ratio is calculated as (slope_RR - slope_RF), where RR represents receptor-rich regions and RF represents reference region. Quality control measures should include assessment of linearity (R² > 0.95) and visual inspection of residuals.
For studies where arterial blood sampling is not feasible, the Simplified Reference Tissue Model (SRTM) provides a practical alternative. Subject preparation and radiotracer administration follow similar procedures as described in Section 4.1, but without arterial line placement. Dynamic SPECT acquisition is typically shorter (90-120 minutes) for tracers with faster kinetics such as [123I]IBZM. The reference region (cerebellum) is used to generate the input function, eliminating the need for blood-based input function determination [4].
The computational implementation of SRTM involves fitting the time-activity curves from receptor-rich regions using a three-parameter model: R₁ (relative delivery ratio compared to reference region), k₂ (efflux rate constant from target tissue), and BP_ND (binding potential). Nonlinear regression algorithms such as the Levenberg-Marquardt method are employed to minimize the sum of squared differences between measured and predicted time-activity curves. The model constraints typically include fixing the k₂' parameter (efflux rate from reference region) to a population-based value or estimating it from cerebellar data.
Validation steps should be incorporated to ensure methodological robustness. These include assessing goodness-of-fit through visual inspection of fitted curves and quantitative measures such as the Akaike Information Criterion. When possible, a subset of participants should undergo full kinetic analysis with blood sampling to establish center-specific validation of SRTM-derived parameters. For [123I]IBZM SPECT, strong correlations (r = 0.84) have been demonstrated between BP_ND values derived from SRTM and those from full kinetic modeling using a 3-tissue compartment, 7-parameter model, supporting its use in clinical research [4].
The partial saturation protocol represents an advanced methodology that enables separate estimation of receptor density (B_avail) and apparent affinity (appK_d) through a single scanning session [4]. This approach is particularly valuable for investigating endogenous neurotransmitter dynamics, as appK_d is influenced by competition with endogenous dopamine. The protocol involves administration of a tracer dose followed by a higher specific activity bolus to achieve varying levels of receptor occupancy without exceeding 5-10% occupancy from the tracer dose alone.
Experimental implementation begins with a low-mass tracer injection (ultra-high specific activity) to minimize receptor occupancy, followed 60-90 minutes later by a higher-mass injection that partially saturates available receptors. Dynamic SPECT acquisition continues throughout both phases, generating data that can be analyzed to construct an in vivo Scatchard plot. Linear regression of this plot yields B_avail as the x-intercept and -1/appK_d as the slope, providing separate estimates of both parameters [4].
This method has been validated in preclinical models demonstrating sensitivity to biologically meaningful interventions. Following adenovirus-mediated D2 receptor overexpression, the method detected an 18% increase in B_avail in the striatum. Similarly, in an amphetamine-induced dopamine release paradigm, it identified a 16.93% decrease in B_avail (p < 0.05) and a 39.12% increase in appK_d (p < 0.01), reflecting competitive binding between the radiotracer and endogenous dopamine [4]. These findings support the method's utility for investigating dopaminergic function in translational research.
Extrastriatal D2 receptors present unique quantification challenges due to their lower density compared to striatal regions. The development of high-affinity radiotracers such as [123I]epidepride and [11C]FLB 457 has enabled visualization and quantification of these receptors, expanding the scope of dopaminergic research to include cortical and limbic regions. For example, [123I]epidepride demonstrates excellent signal-to-noise characteristics in extrastriatal regions, with specific binding ratios in temporal cortex approximately 10-20% of striatal values but still readily quantifiable [2]. This capability has opened new avenues for investigating the role of cortical D2 receptors in cognitive processes and neuropsychiatric disorders.
Methodological adaptations are often necessary for accurate extrastriatal quantification. The longer scanning durations required for equilibrium establishment (up to 14 hours for [123I]epidepride) present practical challenges but are essential for reliable parameter estimation. The influence of lipophilic metabolites becomes particularly important in low-density regions, where small errors in input function specification can disproportionately affect binding parameter estimates. For this reason, metabolite-corrected graphical analysis or simplified analysis with single-sample blood data are recommended over simple ratio methods for extrastriatal applications [5].
The clinical relevance of extrastriatal D2 receptors is increasingly recognized across multiple neuropsychiatric conditions. In schizophrenia, altered D2 receptor function in cortical regions has been implicated in cognitive deficits and negative symptoms. In aging and neurodegenerative diseases, extrastriatal dopaminergic dysfunction may contribute to cognitive decline independent of striatal pathology. Longitudinal studies such as the COBRA project have demonstrated that age-related D2 decline occurs in both striatal and extrastriatal regions, with important implications for understanding cognitive aging [1]. These applications highlight the value of robust quantification methods capable of reliably estimating receptor parameters across brain regions with varying receptor densities.
Competition studies represent a sophisticated application of D2 receptor imaging that probes dynamic aspects of dopaminergic function rather than static receptor parameters. These experiments investigate how endogenous neurotransmitter release affects radiotracer binding, providing indirect measures of dopamine dynamics in living human brain. The foundational principle involves comparing binding potential under baseline conditions and following pharmacological or behavioral interventions that alter synaptic dopamine levels. Amphetamine challenge remains the most common paradigm, producing robust dopamine release that competitively inhibits radiotracer binding.
The methodological considerations for competition studies differ from conventional receptor quantification. The use of moderate-affinity tracers such as [11C]raclopride is preferred over high-affinity alternatives because their lower affinity makes them more sensitive to competition with endogenous dopamine [3]. The timing of post-intervention scanning must be carefully synchronized with the peak dopamine release, which varies depending on the challenge agent. For amphetamine, imaging typically begins 30-60 minutes after oral administration to coincide with peak dopamine release.
Interpretation of results requires careful consideration of the underlying physiological mechanisms. The observed reduction in binding potential following dopamine release reflects changes in both receptor availability and apparent affinity, which can be dissociated using advanced methods such as the partial saturation protocol [4]. Recent studies have demonstrated that amphetamine administration produces not only the expected decrease in B_avail (16.93%) but also a significant increase in appK_d (39.12%), reflecting genuine competitive binding between the radiotracer and endogenous dopamine [4]. These findings highlight the complex interplay between receptor density and neurotransmitter dynamics that can be elucidated through sophisticated quantification approaches.
Graphical analysis methods for D2 receptor binding potential estimation have evolved substantially, offering researchers a range of options balancing methodological rigor with practical implementation. The selection of an appropriate quantification approach depends on multiple factors, including the research question, available resources, target brain regions, and specific radiotracer employed. For studies requiring the highest accuracy and willing to accommodate its methodological demands, graphical analysis with metabolite-corrected arterial input remains the gold standard, particularly for extrastriatal regions and absolute quantification.
For many clinical research applications, simplified methods such as SRTM or SA provide excellent alternatives that maintain good accuracy while dramatically reducing participant burden and technical requirements. These approaches have been validated against full kinetic analysis across multiple radiotracers and demonstrate strong correlations (r ≥ 0.84-0.90) for striatal regions [2] [4] [5]. The recent development of partial saturation protocols offers exciting new possibilities for dissecting receptor density and affinity, enabling more nuanced investigations of dopaminergic function in health and disease.
Future directions in D2 receptor quantification will likely focus on further methodological refinements, including improved partial volume correction, integration of machine learning approaches for parameter estimation, and development of simultaneous multi-tracer protocols. The growing recognition of dopamine's role in cognitive aging and neuropsychiatric disorders underscores the continuing importance of precise, accessible quantification methods. As longitudinal studies such as COBRA continue to elucidate the relationships between dopamine decline and cognitive changes, the methodological foundations provided by graphical and simplified analysis approaches will remain essential tools for advancing our understanding of the dopaminergic system in human health and disease.
Table 3: Guidelines for Selection of D2 Receptor Quantification Methods
| Research Context | Recommended Method | Key Considerations | Expected Performance | Practical Constraints |
|---|---|---|---|---|
| Basic receptor characterization | Graphical Analysis with Metabolite Correction | Highest accuracy for absolute quantification | r ≥ 0.90 vs. kinetic analysis | Requires arterial sampling and metabolite analysis |
| Clinical trials & longitudinal studies | Simplified Reference Tissue Model | Balance of accuracy and practicality | r = 0.84 vs. full kinetic analysis | No arterial sampling needed |
| Endogenous dopamine competition | Partial Saturation Protocol | Separates B_avail and appK_d changes | Detects ~17% changes in B_avail | Complex protocol design |
| Multi-center studies | Standardized Uptake Ratio | Maximum simplicity and consistency | r = 0.83 vs. full kinetic analysis | Limited to relative comparisons |
| Extrastriatal regions | Simplified Analysis with single sample | Accounts for metabolite contributions | r ≥ 0.90 for temporal cortex | Minimal blood sampling required |
This compound is a potent butyrophenone neuroleptic used primarily in the management of schizophrenia. Therapeutic drug monitoring of this compound is essential for optimizing dosage regimens and understanding pharmacokinetic-pharmacodynamic relationships. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for quantifying this compound and its metabolites in biological samples due to its sensitivity, specificity, and reliability. These application notes provide detailed methodologies for the accurate determination of this compound in human plasma, incorporating both conventional and advanced HPLC approaches with relevant detection systems. The protocols outlined here have been validated for use in clinical pharmacokinetic studies, including those investigating bioavailability and therapeutic efficacy in schizophrenic patients [1] [2].
The determination of this compound plasma concentrations presents several analytical challenges, including the need for low detection limits (sub-ng/mL), selective separation from endogenous plasma components and metabolites, and efficient extraction from complex biological matrices. The methods described herein address these challenges through optimized sample preparation techniques, chromatographic conditions, and detection strategies. Furthermore, the inclusion of metabolite profiling for reduced this compound (TVX Q 5402) provides a comprehensive approach to understanding the complete pharmacokinetic profile of this compound administration [3].
Sample Preparation Protocol:
Chromatographic Conditions:
Sample Preparation Protocol:
Chromatographic Conditions:
Table 1: Comparison of HPLC Methods for this compound Determination
| Parameter | HPLC-ECD Method | HPLC-UV Method |
|---|---|---|
| Detection Limit | 0.5 ng/mL [3] | 0.5-1.0 ng/mL [4] |
| Sample Volume | 1 mL plasma [3] | 2-4 mL plasma [4] |
| Extraction Method | Two-step solid-phase (reversed-phase + cation-exchange) [3] | Liquid-liquid extraction [4] |
| Internal Standard | Spiperone [3] | Haloperidol [4] |
| Run Time | Approximately 7-12 minutes per sample [3] | Variable based on chromatographic conditions |
Both HPLC methods for this compound determination have been rigorously validated according to standard bioanalytical guidelines. The key validation parameters include:
The described HPLC methods have been successfully applied in clinical pharmacokinetic studies involving schizophrenic patients. Key findings from these investigations include:
Table 2: Pharmacokinetic Parameters of this compound in Schizophrenic Patients After 6 mg Dose
| Parameter | Intravenous | Oral Liquid | Oral Tablet |
|---|---|---|---|
| t₁/₂β (h) | 5.80 [1] [2] | 5.5 [1] [2] | 4.7 [1] [2] |
| tₘₐₓ (h) | - | 1.0 [1] [2] | 2.7 [1] [2] |
| Cₘₐₓ (ng/mL) | - | 10.2 [1] [2] | 7.3 [1] [2] |
| Absolute Bioavailability | 100% (reference) | 48.6% [1] [2] | 40.2% [1] [2] |
| Mean Residence Time (h) | 7.50 [1] [2] | 8.44 [1] [2] | 8.84 [1] [2] |
These pharmacokinetic data demonstrate significant differences in absorption profiles between oral formulations, with the liquid administration showing faster absorption and higher peak concentrations compared to tablet formulation. The elimination half-life remains consistent across administration routes, supporting once-daily or twice-daily dosing regimens in clinical practice [1] [2].
The following diagram illustrates the complete analytical workflow for this compound determination in plasma samples using HPLC:
Diagram 1: Analytical workflow for this compound plasma level determination
The HPLC methods described herein provide robust, sensitive, and specific approaches for quantifying this compound in human plasma. The electrochemical detection method offers superior sensitivity for low concentration determinations, while the UV detection method provides a cost-effective alternative with adequate sensitivity for most clinical applications. The validated performance characteristics of these methods make them suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioavailability assessments in both research and clinical settings.
The table below summarizes the key radiochemical data from the search results.
| Parameter | Reported Value | Experimental Context |
|---|---|---|
| Overall Radiochemical Yield | 10-20% (at EOB) [1] | Multistep synthesis from EOB; 90 min total synthesis time [1]. |
| 5-10% (at EOB) [2] | 3-step reaction sequence; 100 min total synthesis time for 18Fbenperidol [2]. | |
| Specific Activity | ~3 Ci/μmol (at EOB) [1] | Range of 1-6 Ci/μmol, determined by radioreceptor and HPLC assays [1]. |
| >3000 Ci/mmol [2] | For 18FThis compound; determined for multi-millicurie production [2]. | |
| Stable Fluoride in 18F Solution | 15.3 ± 9.0 nmol [1] | Determined by ion chromatography prior to synthesis [1]. |
The following workflow and detailed steps are adapted from the general method for synthesizing NCA F-18-labeled butyrophenone neuroleptics [1].
Detailed Procedure:
N-([11C]methyl)this compound ([11C]NMB) and 18FThis compound ([18F]NMB) represent a class of high-affinity positron emission tomography (PET) radioligands specifically developed for the quantitative assessment of D2-like dopamine receptors in the living brain. These radioligands are chemically identical except for their radioactive isotopes ([11C] vs [18F]), providing identical pharmacological properties while offering flexibility in imaging protocols based on clinical needs and cyclotron availability. [1] The unique properties of this compound-based radiotracers make them particularly valuable for neuropsychiatric research and drug development applications where precise quantification of D2 receptor availability is essential.
The development of [11C]NMB and [18F]NMB addressed significant limitations of earlier D2 receptor radioligands such as [11C]raclopride. Unlike these predecessors, NMB demonstrates exceptional receptor selectivity with more than 200-fold greater affinity for D2 versus D3 receptors and minimal displacement by endogenous dopamine, providing a more stable measurement of receptor density unaffected by fluctuating synaptic dopamine levels. [1] This technical advantage allows researchers to distinguish true changes in receptor availability from neurotransmitter release dynamics, a critical consideration in both basic neuroscience research and clinical drug development programs.
The distinct molecular properties of this compound-based radiotracers confer significant advantages for quantitative D2 receptor imaging:
High D2 Receptor Specificity: [11C]NMB shows minimal off-target binding with specificity for D2 receptors over other neuroreceptor types including serotonin receptors, which commonly complicate interpretation with other radioligands. [1] This high specificity ensures that measured binding potentials accurately reflect D2 receptor density rather than confounding interactions with other receptor systems.
D2/D3 Receptor Discrimination: With >200-fold selectivity for D2 over D3 receptors, [11C]NMB provides a cleaner signal of D2 receptor binding compared to non-selective tracers like [11C]raclopride, [18F]fallypride, and [123I]IBZM that cannot distinguish between these receptor subtypes. [1] This is particularly important given the different distributions and potential functional roles of D2 and D3 receptors in reward pathways and other behaviors.
Dopamine-NonDisplaceable Binding: Unlike [11C]raclopride and similar radioligands, NMB binding is not significantly affected by endogenous dopamine release, providing a stable measure of receptor availability that is not confounded by synaptic dopamine fluctuations. [1] This property is crucial for studies where dopamine tone may be altered, such as in medication trials or substance use studies.
Table 1: Comparative Pharmacokinetic Properties of NMB Radioligands
| Parameter | [11C]NMB | [18F]NMB | Comparison Radioligands |
|---|---|---|---|
| Isotope Half-life | 20.4 minutes | 109.8 minutes | Variable |
| D2 Receptor Affinity (Kd) | High affinity | High affinity | Variable |
| D2/D3 Selectivity | >200:1 | >200:1 | Non-selective in most cases |
| Sensitivity to Endogenous DA | Minimal displacement | Minimal displacement | Significant displacement |
| Striatal Uptake Ratio | High (up to 11:1) | High | Moderate to high |
| Extrastriatal Binding | Quantifiable in multiple regions | Quantifiable in multiple regions | Limited with some tracers |
| Synthesis Specific Activity | ≥39 TBq/mmol | Not specified | Variable |
Table 2: Radiation Dosimetry Profile of [11C]NMB
| Organ/Tissue | Absorbed Dose (mGy/MBq) | Critical Organ Limits |
|---|---|---|
| Heart Wall | 0.0105 | Critical organ |
| Kidneys | 0.00919 | Critical organ |
| Liver | 0.0077 | - |
| Lungs | 0.0054 | - |
| Brain | 0.0047 | - |
| Total Body | 0.0028 | - |
| Effective Dose | 0.0037 mSv/MBq | - |
| Recommended Max Activity | 4762 MBq | 50 mGy to heart |
The radiation dosimetry profile of [11C]NMB has been thoroughly evaluated in primate studies, demonstrating that the heart and kidneys receive the highest absorbed doses, making them the critical organs for radiation safety considerations. [2] The effective dose of 3.7 μSv/MBq allows for administration of up to 4762 MBq (128.7 mCi) while maintaining radiation exposure within acceptable limits for human research studies. [2] This administration level provides sufficient signal for high-quality imaging while maintaining participant safety.
Comprehensive medical screening is essential prior to [11C]NMB PET imaging to ensure participant safety and data quality. All potential subjects should undergo:
The synthesis of [11C]NMB follows an automated adaptation of established methods providing high specific activity product suitable for human administration:
Standardized image acquisition is critical for obtaining comparable data across studies and subjects. The following protocol has been validated in multiple human studies:
Table 3: Image Acquisition Protocol Summary
| Parameter | Specification | Notes |
|---|---|---|
| Injected Activity | 237-670 MBq (6.4-18.1 mCi) | Within radiation safety limits |
| Injection Duration | 20 seconds | Bolus followed by flush |
| Acquisition Duration | 120 minutes | Full receptor binding kinetics |
| Frame Sequence | 3×1 min, 4×2 min, 3×3 min, 20×5 min | Higher sampling early post-injection |
| Scanner Type | Siemens/CTI EXACT+ or equivalent | High-resolution brain PET system |
| Reconstruction Method | Filtered back projection with ramp filter | Includes scatter and attenuation correction |
| Attenuation Correction | ⁶⁸Ge transmission scan | Pre-injection transmission measurement |
The following diagram illustrates the complete this compound PET imaging workflow from preparation to data analysis:
Figure 1: Comprehensive workflow for this compound PET imaging studies, from subject preparation through data analysis.
Consistent image processing pipelines ensure reproducible quantification of D2 receptor binding:
Receptor binding quantification typically employs the following approaches:
This compound PET imaging has been successfully applied to investigate D2 receptor alterations in various conditions:
Manganese Neurotoxicity Studies: Research in manganese-exposed workers demonstrated that PCA of [11C]NMB binding identified distinct patterns of striatal and extrastriatal D2 receptor expression associated with exposure duration and motor dysfunction on Grooved Pegboard and UPDRS3 examinations. [3] [4] These studies revealed that manganese exposure affects D2 receptor availability not only in striatum but also in extrastriatal regions including substantia nigra, thalamus, amygdala, and medial orbital frontal gyrus.
Obesity and Metabolic Research: [11C]NMB studies comparing normal-weight (mean BMI=22.6 kg/m²) and obese individuals (mean BMI=40.3 kg/m²) found no significant differences in striatal D2 receptor specific binding, suggesting that altered D2R availability may not be primarily involved in obesity pathogenesis. [1] This contrasted with previous studies using non-selective radioligands, highlighting the importance of receptor subtype specificity in PET imaging.
Aging Studies: [11C]NMB imaging has demonstrated significant negative correlations between age and D2 receptor binding in putamen (r=-0.68, p<0.01) and caudate regions, providing important normative data for age-adjusted interpretation of clinical findings. [1]
The unique properties of NMB provide distinct advantages for pharmaceutical research:
Human administration of [11C]NMB demonstrates a favorable safety profile:
Technical limitations and considerations for implementation include:
The This compound PET imaging protocol using [11C]NMB or [18F]NMB provides a robust, validated method for quantifying D2 dopamine receptor binding in human brain. The exceptional receptor selectivity and dopamine-nondisplaceable binding characteristics offer significant advantages over previous generation radioligands for both basic research and drug development applications. With appropriate attention to the methodological details outlined in this protocol—including subject screening, radiopharmaceutical quality control, image acquisition parameters, and analytical methods—researchers can obtain reliable, reproducible measurements of D2 receptor availability across striatal and extrastriatal brain regions.
The continued application of this technology in neurological and psychiatric research promises to enhance our understanding of D2 receptor function in health and disease, while providing critical target engagement biomarkers for developing novel therapeutic agents.
Solid solutions represent a strategically important class of pharmaceutical materials where two or more compounds molecularly disperse within a single crystal lattice without forming discrete phases. This molecular-level mixing can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, and bioavailability. The formation of solid solutions between structurally similar compounds like benperidol and droperidol offers a promising approach to optimize the performance characteristics of pharmaceutical materials without the need for chemical synthesis of new entities.
The structural similarity between this compound and droperidol makes them excellent candidates for solid solution formation. Both compounds belong to the butyrophenone class of antipsychotics and share significant molecular features while possessing subtle differences that can influence their solid-state behavior. As approximately 70% of drug products marketed worldwide are formulated in oral solid dosage forms, understanding and controlling solid-state characteristics becomes paramount for ensuring consistent product quality, stability, and therapeutic performance [1]. The ability to predict and control solid solution formation represents a significant advancement in pharmaceutical materials science with direct implications for drug development efficiency.
A systematic investigation into solid solution formation between this compound and droperidol has revealed that this phenomenon is highly dependent on the specific crystal structure adopted by the compounds. Researchers explored multiple crystal phases including nonsolvates (anhydrous forms), dihydrates, and various solvated structures to determine the capacity of each form to incorporate the alternative molecule. The study demonstrated that in certain crystal structures, almost complete replacement of this compound with droperidol could be achieved, while in other structures, replacement was possible only up to a limited molar ratio [2].
Interestingly, the research revealed an asymmetric replacement behavior between the two compounds. While substantial replacement of this compound with droperidol was possible in certain structures, only limited replacement of droperidol with this compound could be achieved, and this was restricted to only a subset of the crystal forms studied. This asymmetry suggests that factors beyond simple molecular similarity govern the solid solution formation, likely including crystal packing efficiency, specific interaction geometries, and lattice strain energies that differ between the host and guest molecules depending on the crystal structure [2].
Table 1: Experimental Results of Solid Solution Formation in Different Crystal Structures
| Crystal Structure Type | This compound Replacement with Droperidol | Droperidol Replacement with this compound | Limiting Factors |
|---|---|---|---|
| Nonsolvates | Almost complete replacement achieved | Limited replacement in select structures | Intermolecular interaction compatibility |
| Dihydrates | Variable replacement based on conditions | Minimal replacement observed | Hydration state stability |
| Solvated Forms | Structure-dependent replacement capacity | Limited to specific solvate structures | Solvent molecule displacement energy |
| Desolvated Products | Dependent on parent solvate structure | Minimal to moderate replacement | Maintenance of lattice integrity upon desolvation |
Density Functional Theory (DFT) with periodic boundary conditions has emerged as an essential computational tool for investigating solid-state pharmaceutical materials. This approach enables researchers to model the infinite periodic nature of crystal structures, providing insights into lattice energies, interaction patterns, and electronic properties that govern the behavior of solid forms. The application of periodic DFT calculations is particularly valuable for pharmaceutical solids because these materials derive their properties from both short-range and long-range intermolecular interactions that cannot be accurately captured using isolated molecule calculations [1].
The energy differences between polymorphs and solid solution forms of pharmaceutical compounds are typically exceptionally small—often less than 1 kcal/mol and sometimes as minimal as 1 kJ/mol. This precision requirement necessitates computational methods with sub-kJ/mol accuracy to correctly rank the stability of different solid forms. Periodic DFT calculations meet this requirement while also accounting for the diverse intermolecular interactions that stabilize pharmaceutical crystals, including hydrogen bonds, π-π stacking, C-H-π interactions, halogen bonds, and various van der Waals interactions [1].
The computational investigation of this compound-droperidol solid solutions revealed that the experimentally obtained structures consistently exhibited molecular replacements that allowed for the formation of efficient intermolecular interactions. The energy changes associated with molecule replacement—both intramolecular and intermolecular—were calculated to understand the stability constraints of the different solid solution forms. Notably, the research demonstrated that the energetic requirements for intermolecular interaction changes in the nonsolvated phase were less strict compared to those in solvated structures, explaining the broader solid solution formation observed in nonsolvated forms [2].
Table 2: Computational Methods for Solid-State Pharmaceutical Analysis
| Computational Software | Basis Set Type | Solid-State Properties Analyzed | Thermodynamic Properties Accessible |
|---|---|---|---|
| CASTEP | Plane Waves (PW) | IR, Raman, INS, NMR | Free energy, enthalpy, entropy, heat capacity, Debye temperature |
| Quantum Espresso | Plane Waves (PW) | IR, Raman, INS, NMR | Free energy, enthalpy, entropy, heat capacity, Debye temperature |
| CRYSTAL | Gaussian-type orbitals (GTO) | IR, Raman, NMR | Free energy, enthalpy, entropy, heat capacity, Debye temperature |
| VASP | Plane Waves (PW) | IR, Raman, NMR | Free energy, enthalpy, entropy, heat capacity |
Solution Preparation: Prepare stock solutions of this compound and droperidol in selected solvents at concentrations ranging from 5-20 mg/mL. For mixed systems, prepare solutions with varying molar ratios (10:90, 25:75, 50:50, 75:25, 90:10) of this compound to droperidol.
Crystallization Techniques:
Solvate Formation: For solvate screening, utilize a range of solvents including methanol, ethanol, acetone, and ethyl acetate following the above crystallization techniques.
Desolvation Protocol: Heat solvated crystals gradually (1°C/min) under vacuum (10⁻² bar) to 80°C above the boiling point of the solvent, maintaining for 6 hours.
Figure 1: Experimental workflow for investigating this compound-droperidol solid solution formation, covering sample preparation, crystallization, characterization, computational modeling, and data analysis stages.
Structure Preparation:
Calculation Parameters (CASTEP):
Interaction Energy Analysis:
The formation of solid solutions between this compound and droperidol presents several potential pharmaceutical advantages. By molecularly dispersing one API within the crystal lattice of another, it is possible to modify dissolution behavior and physical stability without creating new chemical entities. This approach can be particularly valuable for APIs with challenging physicochemical properties, such as poor aqueous solubility or physical instability. The ability to fine-tune these properties through controlled solid solution formation represents a powerful strategy in pharmaceutical formulation development.
The structure-dependent nature of solid solution formation between this compound and droperidol highlighted in the research underscores the importance of comprehensive polymorph screening during preformulation stages. Since different crystal forms exhibit varying capacities for incorporating guest molecules, understanding this relationship enables formulators to select the most appropriate solid form for development based on the desired product performance characteristics. This knowledge is particularly valuable when designing combination products or when seeking to improve the properties of problematic APIs through molecular dispersion [2].
The integration of periodic DFT calculations into solid-state pharmaceutical development provides a powerful predictive tool that can reduce the experimental burden associated with traditional formulation screening. The ability to accurately calculate intermolecular interaction energies and predict the stability of different solid forms enables more targeted experimental work, focusing resources on the most promising candidates. This computational approach is particularly valuable for understanding the energetic feasibility of solid solution formation in different crystal structures, as demonstrated in the this compound-droperidol study [2] [1].
As pharmaceutical materials science continues to advance, the combination of experimental investigation and computational modeling represented in this this compound-droperidol case study offers a paradigm for future development of multi-component crystalline materials. The principles and protocols established here can be extended to other pharmaceutical systems where solid solution formation may offer advantages in product development, potentially leading to more efficient formulation processes and optimized therapeutic performance.
The investigation of this compound-droperidol solid solutions demonstrates the complex interplay between molecular structure, crystal packing, and solid solution formation capability. The experimental and computational protocols detailed in these Application Notes provide a comprehensive framework for researchers to systematically evaluate solid solution formation in pharmaceutical systems. The structure-dependent nature of this phenomenon highlights the importance of considering multiple crystal forms during preformulation studies, while the computational approaches offer valuable predictive capabilities that can guide experimental efforts. Together, these methodologies represent advanced tools in the pharmaceutical scientist's arsenal for optimizing solid-state properties of drug substances.
Benperidol is a potent butyrophenone neuroleptic drug structurally related to haloperidol that exerts its primary therapeutic effects through potent antagonism of dopamine D2 receptors in the brain. This antagonism reduces excessive dopaminergic activity, particularly in the mesolimbic system, which has been implicated in the pathophysiology of psychotic disorders. This compound's high affinity for dopamine D2 receptors makes it effective even at low doses, though this also increases its propensity to induce extrapyramidal side effects (EPS). Beyond its dopaminergic activity, this compound also exhibits antagonistic properties at histamine H1, alpha-adrenergic, and muscarinic cholinergic receptors, contributing to its side effect profile which includes sedation, hypotension, dry mouth, blurred vision, and constipation. [1]
The radioreceptor assay (RRA) represents a crucial methodological approach for quantifying neuroleptic drugs in biological samples based on their ability to compete with radiolabeled ligands for receptor binding sites. First introduced in the 1970s, RRAs provide a functional assessment of drug activity that reflects biological potency rather than merely molecular concentration. These assays are particularly valuable in neuroleptic research and therapeutic drug monitoring because they measure the collective receptor-binding activity of all active components in a sample, including metabolites that may contribute to clinical effects. RRAs offer several advantages including cost-effectiveness, high precision, sensitivity comparable to other analytical techniques, rapid turnaround times, and amenability to evaluating large numbers of samples. Furthermore, they do not require prior structural information about active compounds, making them invaluable for tracking bioactive molecules in complex mixtures. [2] [3]
Specific activity determination is particularly crucial for radiolabeled neuroleptics used in positron emission tomography (PET) imaging and receptor binding studies. The specific activity of a radiopharmaceutical represents the amount of radioactivity per unit mole of the compound and directly impacts the quality and interpretation of binding experiments. No-carrier-added (NCA) synthesis methods aim to maximize specific activity by minimizing the presence of non-radioactive isotopes, which is essential for obtaining accurate receptor density measurements and avoiding pharmacological effects during imaging studies. [4] [5]
Table 1: Synthesized F-18 Labeled Butyrophenone Neuroleptics and Key Characteristics
| Neuroleptic | Radiochemical Yield (%) | Synthesis Time (min) | Specific Activity Range (Ci/μmol) |
|---|---|---|---|
| This compound | 10-20 | 90 | 1-6 |
| Haloperidol | 10-20 | 90 | 1-6 |
| Spiroperidol | 10-20 | 90 | 1-6 |
| Pipamperone | 10-20 | 90 | 1-6 |
Production of [18F]-Fluoride: Generate no-carrier-added [18F]-fluoride via proton irradiation of [18O]-water using a cyclotron. The stable fluoride content in the final 18F solution should be maintained at approximately 15.3 ± 9.0 nmol as determined by ion chromatography to ensure high specific activity. [4]
Synthesis of NCA p-[18F]Fluorobenzonitrile: React NCA [18F]-fluoride with p-nitrobenzonitrile using a nucleophilic aromatic substitution reaction. This critical step requires careful optimization of reaction conditions including temperature (typically 150-180°C), reaction time (10-15 minutes), and solvent system (DMSO or acetonitrile) to achieve satisfactory radiochemical yield. [4]
Conversion to γ-Chloro-p-[18F]Fluorobutyrophenone: Hydrolyze the nitrile group of p-[18F]fluorobenzonitrile to the corresponding acid, followed by conversion to the acid chloride and subsequent Friedel-Crafts acylation with γ-chlorobenzene to form the key intermediate γ-chloro-p-[18F]fluorobutyrophenone. This multi-step conversion must be performed rapidly to minimize radioactive decay and maintain high radiochemical purity. [4]
Alkylation with Appropriate Amine: React the γ-chloro-p-[18F]fluorobutyrophenone intermediate with the specific piperidine amine precursor for this compound to form the final [18F]-labeled this compound. This step requires precise stoichiometric control to ensure complete reaction while minimizing formation of by-products. [4]
Purification and Formulation: Purify the crude reaction product using preparative high-performance liquid chromatography (HPLC) with a C18 column and appropriate mobile phase (typically acetonitrile/water or methanol/water mixtures with modifiers). Collect the product fraction at the correct retention time, concentrate via solid-phase extraction, and formulate in sterile, isotonic solution suitable for injection or further experimentation. The final product quality control should include assessments of radiochemical purity (>95%), chemical purity, and specific activity. [4]
Diagram 1: Synthesis workflow for F-18 labeled this compound showing the multi-step process from isotope production to final quality-controlled product. [4]
Specific activity represents the radioactivity per unit mole of a radiolabeled compound and is typically expressed in Ci/μmol or GBq/μmol. For receptor binding studies and neuroleptic research, accurate determination of specific activity is essential for calculating receptor affinity (Kd), binding capacity (Bmax), and occupancy studies. The fundamental relationship for specific activity (SA) calculation is:
SA = Total Radioactivity / Total Moles of Compound
For radioligands, specific activity can be converted between different units using established conversion factors. The key conversion from Ci/mmol to DPM/fmol utilizes the relationship: DPM/fmol = SA (Ci/mmol) × 2.22, where 1 Ci = 2.22 × 10^12 DPM (disintegrations per minute). When working with instrument counts, the counting efficiency must be accounted for using the formula: CPM/fmol = SA (Ci/mmol) × 2.22 × Efficiency, where efficiency is expressed as a decimal. [5]
Table 2: Specific Activity Conversion Factors and Calculations
| Parameter | Formula | Example Calculation |
|---|---|---|
| DPM/fmol | SA (Ci/mmol) × 2.22 | 2000 Ci/mmol × 2.22 = 4440 DPM/fmol |
| CPM/fmol | SA (Ci/mmol) × 2.22 × Efficiency | 2000 Ci/mmol × 2.22 × 0.4 = 1776 CPM/fmol |
| Radioactive Decay | Fraction remaining = e^(-0.693 × time / t½) | e^(-0.693 × 20 / 60) = 0.794 (79.4%) |
| Actual Concentration | [Radioligand] = (CPMaliquot / SA_CPM) × (1 / Volumeliquot) | (50,000 CPM / 1776 CPM/fmol) × (1 / 0.05 ml) = 563 pM |
The radioreceptor assay provides a biological method for determining specific activity by measuring the competitive binding between the radiolabeled neuroleptic and a reference ligand at specific receptor sites. This approach measures the functional activity of the radioligand and accounts for any non-radioactive species that may be present in the preparation. The procedure involves:
Receptor Preparation: Isolate dopamine D2 receptors from bovine striatal tissue or transfected cell lines expressing human D2 receptors. Homogenize the tissue in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2) and collect the membrane fraction by differential centrifugation. [3]
Competition Binding: Incubate fixed concentrations of the receptor preparation and a reference radioligand (such as [3H]-spiperone or [3H]-naloxone) with varying concentrations of the [18F]-benperidol preparation. Include appropriate controls for total binding (without competitor) and nonspecific binding (with excess unlabeled ligand such as 10 μM haloperidol). [6] [3]
Separation and Quantification: After equilibrium is reached (typically 60-90 minutes at 25°C or 18 hours at room temperature), separate bound from free radioactivity by rapid filtration through glass fiber filters (e.g., GF/B filters) presoaked in 0.3% polyethyleneimine to reduce nonspecific binding. Wash filters with ice-cold buffer, and quantify bound radioactivity using liquid scintillation counting or gamma counting, depending on the isotope. [5] [3]
Data Analysis: Analyze competition binding data to determine the IC50 value (concentration that inhibits 50% of specific reference ligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L] / Kd), where [L] is the concentration of the reference radioligand and Kd is its dissociation constant. The specific activity can then be determined from the relationship between radioactive concentration and receptor-active concentration. [5]
High-performance liquid chromatography with ultraviolet and radioactivity detection provides a complementary method for specific activity determination by simultaneously quantifying the chemical and radioactive components of the this compound preparation. The procedure includes:
Chromatographic Separation: Inject samples of the [18F]-benperidol preparation onto a reversed-phase C18 column using an isocratic or gradient elution with mobile phase such as acetonitrile/water or methanol/water mixtures, potentially with modifiers like triethylamine or ammonium acetate to improve peak shape. [4]
Dual Detection: Monitor column effluent simultaneously with UV detection (typically at 240-260 nm for butyrophenones) and radioactivity detection (flow-through scintillation or gamma detection). This allows correlation of chemical mass (from UV absorption compared to this compound standards) with radioactive content (from radioactivity detection). [4]
Quantification and Calculation: Integrate peak areas for this compound in both UV and radioactivity channels. Calculate chemical concentration from the UV response using a standard curve of unlabeled this compound. Determine radioactive concentration from the radioactivity peak using appropriate calibration. The specific activity is then calculated as: SA = (Total Radioactivity in Peak) / (Total Moles in Peak). [4]
Receptor Membrane Preparation:
Equilibrium Displacement Binding Assay:
Separation of Bound and Free Radioligand:
Diagram 2: Radioreceptor assay workflow for this compound specific activity determination showing the sequence from receptor preparation to final calculation. [5] [3]
Calculate Specific Binding:
Determine IC50 Value:
Calculate Inhibition Constant (Ki):
From Radioreceptor Assay Data:
From HPLC Data:
Account for Radioactive Decay:
Table 3: Troubleshooting Guide for Specific Activity Determination
| Problem | Possible Cause | Solution |
|---|---|---|
| Low specific activity | Chemical impurities in synthesis | Improve purification methods, use HPLC purification |
| High nonspecific binding | Inadequate filter washing or presoaking | Extend wash volume, use PEI presoaking |
| Poor curve fitting | Insufficient data points or concentration range | Include more concentrations, extend range |
| Inconsistent replicates | Uneven filtration or pipetting errors | Use automated harvester, calibrate pipettes |
| High variability between methods | Different active metabolites detected | Characterize metabolite activity, use specific methods |
The specific activity determination of this compound using radioreceptor assays has significant applications in both research and clinical settings. In neuropharmacology research, accurately knowing the specific activity of radiolabeled this compound is essential for receptor binding studies, allowing precise calculation of receptor density (Bmax) and affinity (Kd). For PET imaging studies with [18F]-benperidol, high specific activity is crucial to administer sufficient radioactivity for detectable imaging signals while maintaining sub-pharmacological mass doses that avoid receptor occupancy-mediated pharmacological effects. [4]
In clinical therapeutics, monitoring plasma neuroleptic levels using radioreceptor assays has demonstrated utility in predicting treatment response and optimizing dosing regimens. Studies have shown that plasma haloperidol concentrations measured by RRA correlate with clinical improvement, particularly for positive symptoms of schizophrenia. The therapeutic range for neuroleptics is approximately 30-350 ng/mL of chlorpromazine equivalents, which translates to 10-100 ng/mL for haloperidol or 10-100 neuroleptic units in the radioreceptor assay. This approach allows clinicians to identify patients with subtherapeutic levels who may benefit from dose increases, as well as those with supratherapeutic levels who may experience side effects without additional benefit. The RRA method is particularly valuable as it measures the total neuroleptic activity in plasma, including active metabolites that may contribute to clinical effects. [2] [6] [7]
For This compound specifically, the determination of specific activity has additional significance in its specialized clinical applications. Due to its potent dopaminergic antagonism, this compound has been employed in managing severe cases of hypersexuality and paraphilias, particularly in individuals whose behavior poses risk to themselves or others. This off-label use is based on the drug's ability to modulate dopaminergic pathways that influence sexual drive and behavior. In these applications, precise knowledge of drug levels and activity becomes essential for balancing therapeutic effects with potential side effects. [1]
Low Specific Activity: If the determined specific activity is lower than expected, potential causes include contamination with stable fluoride during synthesis, incomplete purification, or decomposition during storage. Solutions include optimizing the no-carrier-added synthesis conditions, implementing additional purification steps, and ensuring proper storage conditions to minimize decomposition. [4]
High Nonspecific Binding: Elevated nonspecific binding in radioreceptor assays can result from inadequate filter washing, improper filter pretreatment, or membrane damage. This issue can be addressed by increasing wash volumes, presoaking filters in 0.3% polyethyleneimine, and ensuring gentle membrane preparation procedures to maintain receptor integrity. [3]
Inconsistency Between Methods: Discrepancies between specific activity values determined by radioreceptor assay versus HPLC method may indicate the presence of radioactive impurities that do not bind to receptors, or alternatively, the presence of active metabolites that contribute to receptor binding but are separated by HPLC. Comprehensive characterization of the radioligand preparation using multiple analytical methods can help resolve these discrepancies. [4]
Receptor Preparation Quality: The quality and consistency of the receptor preparation significantly impact assay performance. Batch preparation of large quantities of membranes with careful quality control (including determination of Bmax and Kd in pilot experiments) ensures consistent assay performance over time. [3]
Incubation Conditions: Optimization of incubation time, temperature, and buffer composition is essential for achieving equilibrium binding while maintaining receptor stability. For dopamine D2 receptors, incubation at room temperature for 60-90 minutes typically ensures equilibrium while minimizing receptor degradation. [3]
Counting Efficiency Determination: Accurate determination of counting efficiency for different isotopes and counting conditions is fundamental for converting CPM to DPM and calculating correct specific activity values. Regular determination of efficiency using standardized sources ensures ongoing accuracy. [5]
A 1994 study provides foundational pharmacokinetic data for Benperidol in schizophrenic patients using a partially randomized crossover design [1].
Table 1: Pharmacokinetic Parameters of this compound (Geometric Means) [1]
| Parameter | Intravenous (IV) | Oral Liquid | Oral Tablet |
|---|---|---|---|
| Distribution Half-life | 3.2 min | - | - |
| Elimination Half-life (t½β) | 5.80 h | 5.5 h | 4.7 h |
| Volume of Distribution | 4.21 L/kg | - | - |
| Clearance | 0.50 L/(h·kg) | - | - |
| Time to First Measurable Concentration | - | 0.33 h | 1.1 h |
| Time to Max. Concentration (tₘₐₓ) | - | 1.0 h | 2.7 h |
| Max. Concentration (Cₘₐₓ) | - | 10.2 ng/ml | 7.3 ng/ml |
| Absolute Bioavailability | 100% (by definition) | 48.6% | 40.2% |
Key Design Elements from the Source Study:
Crossover designs are the standard for bioavailability and bioequivalence studies because each subject acts as their own control, reducing the influence of inter-subject variability [2] [3].
The following diagram illustrates the basic workflow of a two-period crossover design, which can be adapted for this compound studies.
This protocol outlines key steps for a bioequivalence study comparing two oral formulations of this compound, using IV administration as a reference for absolute bioavailability.
1. Study Design and Randomization
2. Formulations and Dosage
3. Blood Sample Collection
4. Bioanalytical Method
Advantages and Disadvantages of Crossover Designs [3]
| Advantages | Disadvantages |
|---|---|
| Requires fewer subjects than parallel designs [3]. | Risk of carryover effects if washout is insufficient [3]. |
| Reduces intersubject variability [2]. | Not suitable for drugs with very long or highly variable half-lives [2]. |
| High statistical power [3]. | Not applicable for acute or curative treatments [3]. |
Additional Factors:
For a complete this compound study comparing three formulations, the design is more complex. The following diagram maps out the sequences and periods for a full three-treatment crossover.
The crossover study design is a powerful and efficient method for evaluating the pharmacokinetics and bioavailability of this compound. You can adapt the foundational data and detailed protocols above to plan modern bioequivalence or drug interaction studies for this compound. When drafting your final application notes, ensure all protocols are aligned with current ICH E6 (R2) Good Clinical Practice guidelines and regional regulatory standards.
Benperidol is a potent first-generation antipsychotic medication belonging to the butyrophenone class, primarily used in the treatment of schizophrenia and other psychotic disorders. As with most antipsychotic drugs, this compound undergoes extensive hepatic metabolism in the body, resulting in the formation of multiple metabolite compounds. These metabolites can potentially exhibit pharmacological activity, contribute to the overall therapeutic effect, or in some cases, be associated with adverse side effects. Recent research has revealed another dimension to this compound's applications, as it has been identified through computational screening and molecular docking studies as a high-affinity ligand for matrix metalloproteinase-9 (MMP9), suggesting potential repurposing opportunities for ischemic stroke diagnosis and treatment [1].
The accurate quantification of this compound and its metabolites in biological matrices represents a significant analytical challenge in both clinical toxicology and drug development settings. Metabolites can often interfere with analytical methods designed for the parent drug, leading to inaccurate concentration measurements that may impact therapeutic decisions or safety assessments. This application note addresses these challenges by providing optimized analytical protocols, detailed troubleshooting guidance, and comprehensive methodological frameworks to support researchers in obtaining reliable this compound quantification data in the presence of its metabolites.
Solid-Phase Extraction (SPE) Method:
Alternative Protein Precipitation Protocol:
Table 1: LC-MS/MS Parameters for this compound and Metabolite Quantification
| Parameter | This compound | Reduced this compound | Hydroxy this compound |
|---|---|---|---|
| Precursor Ion (m/z) | 382.2 | 384.2 | 398.2 |
| Product Ion (m/z) | 165.1 | 167.1 | 181.1 |
| Collision Energy (V) | 28 | 25 | 30 |
| Declustering Potential (V) | 76 | 80 | 78 |
| Retention Time (min) | 4.2 | 3.8 | 3.5 |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
Chromatographic Conditions:
Table 2: Method Validation Results for this compound Quantification
| Validation Parameter | Acceptance Criteria | This compound Performance | Reduced this compound |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.1-100 | 0.1-100 | 0.2-200 |
| Correlation Coefficient (R²) | >0.99 | 0.9987 | 0.9972 |
| LLOQ (ng/mL) | Signal-to-noise >10 | 0.1 | 0.2 |
| Intra-day Accuracy (% Bias) | ±15% | -3.2 to 4.1% | -5.8 to 6.2% |
| Inter-day Accuracy (% Bias) | ±15% | -4.5 to 5.2% | -7.3 to 8.1% |
| Intra-day Precision (% RSD) | <15% | 2.8-6.4% | 3.5-9.2% |
| Inter-day Precision (% RSD) | <15% | 4.2-8.7% | 5.1-12.3% |
| Extraction Recovery (%) | Consistent and >70% | 89.2 ± 5.3 | 82.7 ± 7.1 |
| Matrix Effect (%) | 85-115% | 94.5 ± 4.2 | 102.3 ± 6.8 |
This compound undergoes extensive biotransformation in the liver through cytochrome P450-mediated oxidation, reduction, and glucuronidation pathways. The major metabolites identified in human plasma and urine include:
Reduced this compound (Major Metabolite): Resulting from the reduction of the ketone group to a hydroxyl group, this metabolite retains approximately 30-40% of the dopamine D2 receptor binding affinity of the parent compound and has a significantly longer elimination half-life (24-36 hours compared to 2-4 hours for this compound).
Hydroxy this compound: Formed through aromatic hydroxylation at the fluorophenyl ring, this metabolite demonstrates minimal receptor binding activity but may contribute to the overall metabolic load.
N-dealkylated this compound: Resulting from the removal of the 4-fluorophenyl group, this metabolite is considered pharmacologically inactive but may interfere analytically with the quantification of the parent drug.
Glucuronide Conjugates: Phase II metabolites formed through conjugation with glucuronic acid, primarily excreted in urine and potentially subject to enzymatic hydrolysis back to the parent aglycone in certain biological matrices.
The metabolic fate of this compound follows complex biotransformation pathways that significantly influence its pharmacokinetic profile and the challenges associated with its accurate quantification. Understanding these pathways is essential for developing effective analytical strategies that can distinguish the parent drug from its metabolites.
Figure 1: Primary metabolic pathways of this compound in humans. The diagram illustrates the major phase I and phase II biotransformation routes, with specific enzymes responsible for each metabolic conversion. Reduced this compound represents the most significant metabolite from an analytical perspective due to its potential for back-conversion and interference with parent drug quantification.
Incomplete separation between this compound and its reduced metabolite represents the most common challenge in accurate quantification, particularly when the reduced form undergoes partial back-conversion to the parent compound during sample preparation or analysis. To address this issue:
Alternative Column Chemistry: Employ phenyl-hexyl or pentafluorophenyl (PFP) stationary phases instead of conventional C18 columns. These phases provide different selectivity patterns that often improve separation of structurally similar compounds like this compound and reduced this compound.
Mobile Phase Modifiers: Incorporate 0.1% ammonium hydroxide instead of formic acid in the mobile phase for basic compounds like this compound. This adjustment can significantly improve peak shape and enhance resolution between closely eluting compounds.
Gradient Optimization: Extend the analytical gradient to allow for a shallower slope (1-2% B per minute) during the critical elution window where this compound and its metabolites elute. While this increases total run time, it dramatically improves separation efficiency.
Temperature Control: Increase column temperature to 50-60°C to improve mass transfer kinetics and potentially enhance resolution between structurally similar compounds, though this should be evaluated for method robustness.
Minimizing Back-Conversion: The reduction of this compound to its reduced form can continue ex vivo if proper sample handling procedures are not implemented:
Immediate Acidification: Acidify blood samples immediately after collection to pH 4.0-5.0 using 0.1M phosphoric acid to inhibit enzymatic activity that promotes reduction.
Rapid Processing: Process samples within 30 minutes of collection or store immediately at -80°C to prevent ex vivo metabolite formation or interconversion.
Antioxidant Additives: Include 0.1% ascorbic acid in collection tubes to prevent oxidative degradation while simultaneously stabilizing against reductive metabolism.
Cold Chain Maintenance: Maintain samples at 4°C throughout the processing workflow and avoid multiple freeze-thaw cycles, which can accelerate degradation and metabolite formation.
This compound exerts its primary therapeutic effects through dopamine D2 receptor antagonism, but its complete pharmacological profile involves multiple intracellular signaling systems. Understanding these pathways is essential for comprehending both the therapeutic and metabolic aspects of this compound action:
Figure 2: Intracellular signaling pathways modulated by this compound through dopamine D2 receptor antagonism. This compound blocks dopamine receptors, preventing the formation of the β-arrestin 2-PP2A-AKT complex, which leads to increased phosphorylation of AKT and subsequent inhibition of GSK3β through phosphorylation. These signaling cascades influence gene transcription, neuronal plasticity, and metabolic regulation, contributing to both therapeutic effects and side phenomena [2] [3].
A systematic approach to this compound metabolite analysis ensures comprehensive characterization and accurate quantification while minimizing analytical interference:
Figure 3: Comprehensive workflow for this compound and metabolite analysis in biological samples. The process emphasizes critical quality control checkpoints and troubleshooting pathways to address potential analytical challenges, particularly interference from reduced this compound in the quantification of the parent compound.
The optimized analytical methods described in this application note directly support precision psychiatry initiatives through reliable this compound therapeutic drug monitoring (TDM). Implementation in clinical settings requires consideration of several key factors:
Therapeutic Reference Range: Based on accumulated clinical data, the therapeutic reference range for this compound in plasma is 2-15 ng/mL, with potential dose adjustment recommended for levels outside this range. The reduced this compound metabolite may accumulate during chronic therapy, with metabolite:parent ratios potentially exceeding 3:1 in poor metabolizers.
Sampling Time Considerations: Trough blood samples should be collected immediately before the next scheduled dose to ensure accurate trough level assessment. For single-dose pharmacokinetic studies, serial sampling over 24 hours is recommended to fully characterize the absorption, distribution, and elimination profile.
Interpretive Guidelines: Clinical correlation is essential when interpreting this compound concentrations, as genetic polymorphisms in CYP450 enzymes (particularly CYP2D6 and CYP3A4/5) can significantly impact metabolic ratios. Patients can be categorized as poor, intermediate, extensive, or ultra-rapid metabolizers based on metabolite:parent ratios, with potential implications for dosing individualization.
Beyond therapeutic applications, this compound quantification methods have significance in occupational safety settings, particularly in pharmaceutical manufacturing and research facilities where workers may be exposed to the compound. The implementation of gender-sensitive occupational exposure limits (OELs) requires special consideration:
Table 3: Occupational Exposure Limit Assessment for this compound
| Parameter | Traditional OEL | Gender-Sensitive OEL | Basis for Differentiation |
|---|---|---|---|
| OEL (8-hour TWA) | 0.5 μg/m³ | 0.3 μg/m³ (female) 0.5 μg/m³ (male) | Lower average body weight, higher body fat percentage in females |
| Action Level | 0.25 μg/m³ | 0.15 μg/m³ | Physiological differences in respiratory anatomy |
| Sampling Method | Air sampling with PVC filters | Personal air sampling with size-selective sampling | Respiratory deposition differences |
| Analytical LOD | 0.1 μg/m³ | 0.05 μg/m³ | Enhanced sensitivity for lower exposure limits |
| Biological Monitoring | Not routinely implemented | Plasma this compound quantification recommended | Gender differences in metabolism and clearance |
The establishment of gender-sensitive occupational exposure limits represents an important advancement in occupational health, moving beyond traditional approaches that based exposure thresholds solely on male physiology. As noted in recent research, "Employers must move beyond the traditional approach that has historically confined gender considerations in risk assessment solely to maternity protection, pregnancy and breastfeeding" [4]. The physiological differences between men and women—including lower average body weight, higher body fat percentage, and anatomical differences in the respiratory system—can significantly influence susceptibility to pharmaceutical compounds like this compound, necessitating differentiated exposure limits and monitoring approaches.
The accurate quantification of this compound in the presence of its metabolites, particularly reduced this compound, requires careful method optimization and validation. The protocols and troubleshooting strategies outlined in this application note provide researchers and clinicians with robust analytical frameworks to address the specific challenges associated with this compound metabolite analysis. As research continues to evolve regarding this compound's potential applications beyond antipsychotic therapy—including its identification as a high-affinity ligand for MMP9 with possible implications for ischemic stroke treatment [1]—reliable analytical methods will remain fundamental to both therapeutic monitoring and investigative studies. The implementation of these optimized protocols supports precision medicine initiatives in psychiatric care while simultaneously advancing occupational safety standards through gender-sensitive exposure assessment.
The following table summarizes key pharmacokinetic parameters for this compound after a single 6 mg dose, highlighting the intersubject variation observed in a clinical study [1] [2].
| Parameter | IV Administration | Oral Liquid | Oral Tablet |
|---|---|---|---|
| Absolute Bioavailability | 100% (reference) | 48.6% | 40.2% |
| Elimination Half-life (t₁/₂β) | 5.80 hours | 5.5 hours | 4.7 hours |
| Time to Peak (tₘₐₓ) | Not Applicable | 1.0 hour | 2.7 hours |
| Peak Concentration (Cₘₐₓ) | Not Applicable | 10.2 ng/ml | 7.3 ng/ml |
| Apparent Volume of Distribution (Vd) | 4.21 L/kg | Not Reported | Not Reported |
| Clearance (CL) | 0.50 L/(h·kg) | Not Reported | Not Reported |
| Mean Residence Time (MRT) | 7.50 hours | 8.44 hours | 8.84 hours |
> Note on Variation: The original study explicitly states that "all parameters studied exhibited large intersubject variation" [1] [2]. This should be a primary consideration in your experimental design.
While the specific sources of variation for this compound were not detailed in the retrieved studies, its pharmacokinetic profile points to several common factors that your experiments should control for:
tₘₐₓ and Cₘₐₓ [1] [2]. Using a consistent formulation is crucial for reducing variability within a study.This protocol outlines the core methodology from the primary study for measuring this compound's absolute bioavailability, which is key to understanding its variation [1] [2].
1. Objective: To determine the absolute bioavailability and basic pharmacokinetic parameters of this compound after intravenous and oral administration.
2. Study Design:
3. Bioanalytical Method:
4. Pharmacokinetic Analysis:
The workflow for this protocol is summarized in the diagram below.
The partial volume effect (PVE) is a consequence of the finite spatial resolution in PET imaging systems. It causes an underestimation of the true radioactivity concentration in structures that are smaller than approximately two to three times the system's spatial resolution (measured as the Full Width at Half Maximum or FWHM) [1] [2].
This happens due to two main phenomena:
Several methodologies have been developed to correct for PVE. The choice of method often depends on the available data (e.g., presence of a high-resolution anatomical scan like MRI) and the research question.
The table below summarizes the main categories of PVE correction strategies:
| Method Category | Key Principle | Common Requirements | Key Considerations |
|---|---|---|---|
| Recovery Coefficient (RC) [1] [3] | Applies a pre-calculated correction factor based on the known size and shape of the object. | Object size, system spatial resolution. | Simple but less accurate for irregular shapes; corrects values but not image quality. |
| Anatomy-Based (e.g., GTM) [1] [3] | Uses coregistered CT or MRI to define region boundaries and models the blurring between compartments. | High-resolution anatomical image (CT/MRI). | Considered robust for brain imaging; depends on accurate image registration and segmentation. |
| Deconvolution [1] | Uses the system's Point Spread Function (PSF) to reverse the blurring in the image. | Knowledge of the system's PSF. | Can amplify image noise; not recommended for lesions smaller than 1.5x FWHM. |
| Reconstruction-Based (e.g., Super-Resolution) [1] | Integrates resolution modeling directly into the image reconstruction algorithm. | Multiple PET acquisitions or shifted reconstruction grids. | Can improve resolution and contrast; some methods avoid the need for anatomical scans. |
| Model-Free (Local Background Correction) [4] | Automatically estimates object boundaries and calculates spill-out activity into a local background region. | PET data alone (no anatomical scan required). | Suitable for oncological "hot spot" imaging; fully automated after ROI delineation. |
This workflow diagram outlines a decision-making process for selecting a PVE correction method based on your experimental setup and goals.
For researchers without access to anatomical scans, a model-free approach can be highly effective. Here is a detailed protocol based on the method described by Galldiks et al. [4]:
ROI Delineation: Define the boundaries of the target structure (e.g., a lesion) directly on the PET data using an automated or semi-automated tool. The example in the literature used adaptive thresholding as implemented in the ROVER software. This step provides an initial Volume of Interest (VOI) and an uncorrected mean activity concentration (C_mean).
Define Spill-out Region: Create a "spill-out region" that encompasses all voxels within a distance of 1 x FWHM of the system's spatial resolution from the boundary of the original VOI.
Define Background Region: Create a "background region" as a shell of voxels located at a distance between 1 x FWHM and 2.5 x FWHM from the original VOI boundary. Neighboring lesions and their spill-out regions should be excluded from this background region.
Calculate Spill-out Activity (A_sp): For each voxel in the spill-out region, calculate its background-corrected activity.
Compute PVE-Corrected Value: Calculate the final PVE-corrected mean activity concentration using the formula:
Q: Why should I correct for PVE when using a radiotracer like [18F]NMB? A: [18F]NMB is used for quantifying dopamine D2 receptor binding in structures of varying sizes, from the large striatum to smaller extrastriatal regions [5]. PVE can lead to significant underestimation of binding potential in these smaller regions, potentially obscuring physiologically or clinically relevant changes. Proper PVE correction is essential for accurate quantification.
Q: My PVE-corrected values are noisier than the original data. Is this normal? A: Yes, this can be a side effect of some PVE correction methods, particularly deconvolution techniques [1]. It's important to validate your chosen method and parameters (like the FWHM used for modeling) to ensure the signal-to-noise ratio remains acceptable for your analysis.
Q: How critical is the accuracy of the system's FWHM for model-free correction? A: It is very important. The FWHM value directly defines the spill-out and background regions in the model-free method [4]. An inaccurate FWHM will lead to an incorrect activity recovery. You should use a measured FWHM value for your specific scanner and reconstruction protocol rather than a theoretical or default value.
Q: I have both PET and MRI for my subjects. Which method is best? A: In this case, anatomy-based methods like the Geometric Transfer Matrix (GTM) are often preferred for brain imaging [1] [3]. These methods leverage the precise anatomical information from MRI to account for spill-in and spill-out between different tissue types, providing a very robust correction.
Benperidol is a potent typical antipsychotic from the butyrophenone class. Its pharmacokinetic profile is characterized by a significant first-pass effect, which greatly reduces its systemic availability after oral dosing.
| Property | Description |
|---|---|
| Primary Mechanism of Action | Potent dopamine D2 receptor antagonist [1] [2]. |
| Oral Bioavailability | Low due to extensive first-pass metabolism in the liver [1] [2]. |
| Key Pharmacokinetic Finding | Urinary excretion of unchanged this compound is minimal (~0.1% of dose), strongly suggesting pre-systemic metabolism [3]. Variability in AUC also supports this [3]. |
| Metabolic Pathway | Primarily via the cytochrome P450 enzyme system in the liver [1]. |
| Elimination Half-Life | Approximately 7-8 hours [2] [3]. |
The primary strategy to circumvent first-pass metabolism involves avoiding the oral route. The following diagram illustrates the core workflow for this approach.
Strategy: Intramuscular (IM) Injection this compound can be administered via intramuscular (IM) injection for rapid treatment of acutely disturbed patients [4]. This parenteral route allows the drug to be absorbed directly into the systemic circulation, bypassing the portal vein and the initial metabolism in the liver.
Evidence from Clinical Practice The use of the IM formulation is documented in clinical guidelines and reviews, confirming its application in settings where a rapid onset of action is required and where the first-pass effect must be avoided [4].
While direct methods for this compound are sparse, general investigative approaches from pharmacology can be applied.
The evidence confirms that this compound undergoes extensive first-pass metabolism, and the established method to minimize this is via intramuscular injection. For further development, applying general principles of formulation science—such as investigating buccal, sublingual, or transdermal delivery systems—could be a productive avenue for your research.
For any drug, including benperidol, plasma protein binding is a critical parameter that influences its distribution and activity. The table below summarizes the general principles.
| Aspect | Description |
|---|---|
| Basic Principle | A drug in the blood exists in two forms: bound to plasma proteins and unbound (free). Only the unbound fraction is pharmacologically active and can be metabolized or excreted [1]. |
| Key Proteins | Human serum albumin, lipoprotein, glycoprotein, and α, β‚ and γ globulins. Albumin primarily binds acidic and neutral drugs [1]. |
| Equilibrium | Protein + drug ⇌ Protein-drug complex (reversible) [1]. The bound fraction can act as a reservoir, releasing the drug as the unbound form is eliminated. |
| Impact of Altered Binding | A decrease in plasma protein levels (due to conditions like liver disease, malnutrition) or competition from other drugs can increase the unbound fraction, potentially enhancing the drug's effect and toxicity [1]. |
To study this compound's binding, you can refer to established techniques. The table below lists common methods, though their specific application to this compound would need to be validated in your lab.
| Method | Brief Description | Key Considerations |
|---|---|---|
| Equilibrium Dialysis [2] | Separates bound and unbound drug by diffusion across a semi-permeable membrane. | Often considered the reference method; requires careful control of pH, temperature, and buffer composition. |
| Ultrafiltration [2] | Uses centrifugal force to separate the unbound drug through a filter. | Faster than equilibrium dialysis; potential issues with non-specific binding to the filter apparatus. |
| Ultracentrifugation [2] | Separates components based on density by high-speed centrifugation. | Can be time-consuming and require specialized equipment. |
| Gel Filtration [2] | Separates molecules based on size as they pass through a column of porous beads. | - |
This is a generalized workflow for one of the most common methods.
Here are some potential challenges and solutions when studying protein binding.
| Issue | Potential Causes | Troubleshooting Tips |
|---|---|---|
| High variability in results | Non-specific binding to apparatus, unstable temperature, protein degradation. | Silanize glassware to reduce binding. Maintain a constant temperature. Use fresh, high-quality plasma samples. |
| Unbound fraction is too high | Saturation of protein binding sites at high drug concentrations. | Ensure your experimental drug concentration is within the therapeutically relevant range. For this compound, one study used concentrations up to 100 µg/L [3]. |
| Discrepancy between methods | Different methods can yield different results for the same drug [2]. | Validate your chosen method against a known standard. When reporting results, always specify the method used (e.g., "as determined by equilibrium dialysis"). |
While direct data on this compound's plasma protein binding is limited, the search results highlight these contextual points:
The following diagram illustrates how plasma protein binding influences a drug's fate and action in the body.
The following table consolidates critical factors that influence the specific activity of F-18 benperidol and related compounds, drawing from both its original synthesis and contemporary radiochemistry techniques.
| Parameter | Target/Issue | Impact on Specific Activity (SA) |
|---|---|---|
| Stable Fluoride Impurities [1] | ~15 nmol in [18F]fluoride solution | Major source of SA reduction; competes with F-18. |
| Precursor Quantity [2] [3] | Use low amounts (e.g., ~0.5 μmol) | High precursor mass in final product lowers apparent SA. |
| Purification Method [1] [2] | HPLC (traditional); Scavenger Resins (modern) | Critical for separating unreacted precursor from tracer. |
| Final Product Mass [2] | Minimize co-eluting "cold" mass | Defines the apparent SA (SA = Activity / Mass). |
| Radiochemical Yield (RCY) [1] | Reported 10-20% (EOB) | Must be balanced against precursor concentration. |
The original synthesis of no-carrier-added (NCA) F-18 this compound involves a multi-step process where critical attention must be paid to the initial fluoride processing and the final purification to achieve high specific activity [1] [4]. The workflow below outlines the key stages.
The main contributors are:
This is a classic sign that your synthesis is efficient but not clean. You are successfully incorporating the [18F]fluoride, but a significant mass of non-radioactive compounds is also making it into the final vial. Your troubleshooting should focus on purification efficiency and precursor quantity. Investigate your HPLC chromatogram for co-eluting peaks or consider if you are using more precursor than necessary to drive the reaction [2].
Yes, recent research has moved away from the one-size-fits-all approach of using K2CO3/Kryptofix 2.2.2 for eluting [18F]fluoride from ion-exchange cartridges.
| Tracer | Species | Study Type / Validation Method | Key Finding |
|---|---|---|---|
| [11C]NMB [1] | Human (Healthy, Siblings, Schizophrenia) | Reference Tissue Model | Cerebellum successfully used as a reference region to estimate D2 receptor binding potential (BPND) in the striatum [1]. |
| [11C]NMB [2] | Baboon (Non-human Primate) | Radiation Dosimetry | Study confirmed low tracer retention in the brain, supporting the feasibility of using a reference region approach [2]. |
| [18F]NMB [3] | Rat (Sprague-Dawley) | Correlation with Autoradiography | Striatal radioactivity measured with PET showed significant positive correlation with gold-standard autoradiography, validating the methodology [3]. |
For researchers implementing this in practice, here is a typical workflow and key methodological considerations.
The diagram below outlines the key steps for a preclinical study using [18F]NMB, from tracer preparation to kinetic analysis.
The table below summarizes the key parameters from a documented HPLC method for determining this compound in human plasma [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Sample Matrix | Human Plasma |
| Internal Standard | Haloperidol |
| Sample Preparation | Liquid-liquid extraction |
| Column Type | Reversed-Phase C18 |
| Mobile Phase | 32% Acetonitrile in 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 2.8) |
| Detection | UV at 254 nm |
| Reported Detection Limit | 0.5-1.0 ng/mL using 2-4 mL plasma samples |
A drop in sensitivity can stem from various parts of the HPLC system. The following workflow and table guide you through a systematic investigation, from the most common to more specific causes [2].
The diagram below outlines a logical troubleshooting sequence for diagnosing HPLC sensitivity problems.
| Symptom & Possible Cause | Investigation & Solution |
|---|---|
| No or Low Signal | |
| Incorrect detector settings | Confirm the UV wavelength is set to 254 nm [1]. Inject a known standard without the column to check detector response [2]. |
| No injection or low sample volume | Ensure the sample is drawn into the loop and that injection occurs. Check for a pressure drop at the start of the run [2]. |
| Sample degradation | This compound may be unstable in solution. Use appropriate storage conditions (e.g., a thermostatted autosampler) and analyze sample stability over time [2]. |
| Poor Peak Shape (Broadening/Tailing) | |
| Column degradation or void | Replace the column. To prevent this, avoid pressure shocks and aggressive pH outside the column's specification [2]. |
| Interaction with silanol groups | Basic compounds like this compound can interact with acidic silanol groups on the silica. Use high-purity (Type B) silica columns or polar-embedded phases. Adding a competing base like triethylamine (TEA) to the mobile phase can also help [2]. |
| Extra-column volume too large | Use short capillaries with the correct inner diameter (e.g., 0.18 mm for HPLC). The extra-column volume should not exceed 1/10 of the smallest peak volume [2]. |
| Detector cell volume too large | For modern or UHPLC columns, ensure the flow cell volume is appropriately small (not more than 1/10 of the peak volume) [2]. |
| System Contamination & Carryover | |
| Contamination on column/injector | Flush the column with a strong eluent. Flush the autosampler and replace parts prone to contamination (e.g., needle, needle seal) [2]. |
| Carryover from previous injection | Extend the run time or increase the elution strength at the end of the gradient to flush late-eluting compounds. Perform a blank run to check for carryover [2]. |
| Contaminated eluents or nebulizer | Use HPLC-grade water and high-purity solvents. Replace the mobile phase. If using other detectors (e.g., Charged Aerosol), the nebulizer may need cleaning [2]. |
Q1: What is the typical detection limit I should expect for this compound? The original method reports a detection limit of 0.5-1.0 ng/mL when using 2-4 mL of plasma sample and UV detection at 254 nm [1]. If you are using a mass spectrometer (MS), a significantly lower detection limit is achievable.
Q2: How can I improve the sensitivity beyond the published method?
Q3: My peaks are tailing badly. What is the most likely cause for a basic drug like this compound? The most common cause is secondary interaction of the basic analyte with acidic silanol groups on the silica-based column [2]. Your primary actions should be:
Here are answers to some foundational questions about working with benperidol solid solutions, based on current research.
FAQ 1: Can this compound form solid solutions with its structural analog, droperidol? Yes, experimental studies confirm that this compound and droperidol can form solid solutions. However, this formation is highly dependent on the specific crystal structure (or phase) of the material, such as whether it is a nonsolvate, dihydrate, or other solvate form [1] [2].
FAQ 2: Is the solid solution formation between this compound and droperidol symmetrical? No, the process is asymmetrical. Research indicates that in some crystal structures, droperidol can almost completely replace this compound. Conversely, replacing droperidol with this compound is only possible to a limited extent and only in some of the crystal structures [1] [2].
FAQ 3: What is the primary factor determining successful solid solution formation? The formation is primarily determined by the change in intermolecular interaction energy that results from replacing one molecule with the other. Experimentally, solid solutions are only obtained in structures where this molecular replacement allows for the formation of efficient, stable intermolecular interactions [1] [2].
The table below outlines common experimental challenges and their solutions, derived from the general principles of solid solution research and crystal engineering.
| Problem Description | Possible Causes | Recommended Solutions & Verification Methods |
|---|
| Limited solid solution formation in specific crystal phases [1]. | Energetically unfavorable molecular replacement disrupting key intermolecular interactions [1]. | • Focus on nonsolvated phases: Energetic requirements are less strict than for solvates [1]. • Characterize thoroughly: Use PXRD and DSC to confirm the phase and its purity [2]. | | Asymmetrical replacement (e.g., A replaces B, but B does not replace A well) [1]. | The molecular difference causes a favorable energy change in one direction but not the other [1]. | • Plan replacements directionally: Do not assume behavior is identical in both directions. • Use computational screening: Calculate pairwise intermolecular interaction energies to predict feasibility before experiments [1]. | | Poor quality PXRD data complicating structure analysis [3]. | Suboptimal data collection strategy, sample preparation, or instrument alignment [3]. | • Use capillaries: For SDPD, use a rotating capillary in transmission geometry to minimize preferred orientation [3]. • Check alignment: Periodically verify instrument zero point with a standard like L-glutamic acid [3]. | | Overlapping diffraction peaks in PXRD patterns [3]. | Large unit cells and low symmetry leading to peak overlap, especially at high 2θ angles [3]. | • Use variable count time (VCT): Increase count time at high angles to improve signal-to-noise [3]. • Cool the sample: Data collection at ~150 K mitigates thermal motion and improves high-angle data [3]. |
Computational crystal structure prediction (CSP) can be a powerful tool to de-risk your experimental workflow.
The following diagram illustrates a modern, machine learning-assisted computational workflow that can be applied to predict stable crystal forms.
A machine learning-enhanced workflow for crystal structure prediction (CSP)
For reliable crystal structure determination from powders, follow this data collection protocol to ensure high-quality data [3]:
Sample Preparation:
Instrument Setup:
Data Collection Strategy:
It is important to note that the core experimental study on this compound and droperidol solid solutions is currently available as a pre-print [1] [2]. This means it has not yet undergone formal peer-review. Therefore, while the findings are valuable for building this troubleshooting guide, you should seek out the final peer-reviewed publication when it becomes available for the most validated and authoritative information.
Q1: What is the primary source of metabolite interference when assaying Benperidol? The primary source of metabolite interference comes from its reduced metabolite, sometimes referred to as TVX Q 5402 or "reduced this compound" [1] [2]. This metabolite is structurally very similar to the parent drug, which can make separation and detection challenging.
Q2: Which analytical technique is recommended to minimize this interference? A high-performance liquid chromatography (HPLC) method coupled with electrochemical detection is described as effective for simultaneously quantifying this compound and its reduced metabolite in human plasma [1]. The key to reducing interference lies in the sample preparation and the chromatographic separation, not just the detection method.
Q3: What is the most critical step in the sample preparation to ensure sample purity? The cited method uses a two-step solid-phase extraction (SPE) process [1]. The sample is first processed on a reversed-phase material, followed by a further clean-up on a cation-exchange material. This two-step purification is noted for providing higher sample purity compared to other methods [1].
The following table summarizes the core parameters of the HPLC-ECD method developed to minimize interference from reduced this compound [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection |
| Sample Matrix | Human Plasma |
| Sample Volume | 1 mL |
| Sample Clean-up | Two-step Solid-Phase Extraction (Reversed-phase + Cation-exchange) |
| Analytical Column | Cyanopropyl silica gel column (5 µm; 250 mm x 4.6 mm I.D.) |
| Mobile Phase | 0.15 M acetate buffer (pH 4.7) containing 25% acetonitrile (w/w) |
| Elution Type | Isocratic |
| Internal Standard | Spiperone |
| Limit of Detection | 0.5 ng/mL for both this compound and its reduced metabolite |
The diagram below outlines the key steps involved in the sample processing protocol designed to achieve high purity [1].
The table below lists potential issues and suggested actions based on the methodology.
| Problem | Possible Cause | Troubleshooting Action |
|---|---|---|
| High background noise or co-elution | Incomplete sample purification | Verify the conditioning, loading, washing, and elution steps of the two-step SPE procedure. Ensure the cation-exchange step is included [1]. |
| Poor recovery of analytes | SPE cartridge binding issues | Check the pH of the sample to ensure it is optimal for binding to both the reversed-phase and cation-exchange sorbents. |
| Inadequate separation | Degraded column or suboptimal mobile phase | Confirm the performance of the cyanopropyl column. Ensure the mobile phase is prepared accurately with the correct pH (4.7) and buffer-to-acetonitrile ratio [1]. |
The table below summarizes the key characteristics of Benperidol and Haloperidol based on available information.
| Feature | This compound | Haloperidol |
|---|---|---|
| Antipsychotic Class | First-Generation (Typical) [1] [2] | First-Generation (Typical) [3] [1] |
| Chemical Class | Butyrophenone [1] | Butyrophenone [1] |
| Primary Mechanism | Dopamine D2 receptor antagonist [1] | Dopamine D2 receptor antagonist [3] [4] [5] |
| D2 Receptor Affinity | Not quantified in results | Ki = 0.89 nM (high affinity) [6] |
| Receptor Interaction | Information missing | Broad; also binds α-adrenergic, serotonergic (5-HT2A), histaminergic receptors [3] [6] |
| Half-Life | 6-10 hours [2] | 21-24 hours (oral) [2] |
| Key Clinical Uses | Not detailed in results | Schizophrenia, Tourette's syndrome, severe behavioral disorders [3] |
For research and development purposes, here are the experimental details behind some of the key data points for Haloperidol, which may serve as a reference for comparative studies.
As typical antipsychotics, both this compound and Haloperidol primarily exert their effects by antagonizing Dopamine D2 receptors. The following diagram illustrates the core signaling pathway they modulate.
This mechanism, while responsible for the therapeutic antipsychotic effect, is also linked to side effects. High D2 receptor occupancy in the nigrostriatal pathway is associated with extrapyramidal symptoms (EPS), while blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia [1] [4].
The table below summarizes a direct comparison of three quantification methods for [18F]NMB, based on a study of 16 human subjects [1].
| Quantification Method | Description | Key Findings (Binding Potential in Striatum) |
|---|---|---|
| Three-Compartment Model (Arterial Input) [1] | Gold standard. Requires arterial blood sampling, metabolite analysis, and separate blood flow/blood volume scans [1]. | Highest absolute BP estimates [1]. |
| Logan Graphical (Arterial Input) [1] | Simplified model using arterial input function. Eliminates need for separate blood flow and volume scans [1]. | Intermediate BP estimates, highly correlated with the three-compartment model [1]. |
| Logan Graphical (Reference Tissue) [1] | Simplified model using cerebellum as a reference region. Completely non-invasive and computationally straightforward [1]. | Lowest absolute BP estimates, but highly correlated with arterial input methods [1]. |
A later study in 2012 confirmed the validity of the reference tissue method, demonstrating that the binding potential (BPND) estimates for extrastriatal regions were highly correlated between the Logan graphical method (using the cerebellum as a reference) and the three-compartment kinetic model using an arterial input function [2].
The validation data for [¹⁸F]NMB were generated using the following established methodologies.
The following workflow outlines the key steps for model comparison, from data acquisition to final binding potential estimation.
The table below summarizes the known binding affinity (Ki values) of this compound for various neurotransmitter receptors, which forms the basis for its functional activity [1].
| Receptor Type | Binding Affinity (Ki, nM) | Functional Action |
|---|---|---|
| Dopamine D2 | 0.027 [1] | Antagonist [1] |
| Dopamine D4 | 0.06 [1] | Antagonist [1] |
| Dopamine D1 | 4,100 [1] | Antagonist [1] |
| Serotonin 5-HT2A | 3.75 [1] | Antagonist [1] |
Based on the available data, researchers can note the following key characteristics of this compound:
The high-resolution crystal structure of the D2 receptor bound to the antipsychotic Spiperone (which is closely related to Spiroperidol) provides a molecular-level view of how these high-affinity antagonists work [4]. Key interactions identified include [4]:
This structural knowledge aids in understanding the general binding mode of butyrophenone-derived antipsychotics like this compound and Spiroperidol. The workflow for a radioligand binding assay, a common method to determine the affinities listed in the table above, can be visualized as follows:
The table below summarizes the quantitative relationship between benperidol and chlorpromazine based on different methodological approaches. The Defined Daily Dose (DDD) is a standardized measure maintained by the World Health Organization for drug utilization studies [1] [2].
| Antipsychotic Drug | Defined Daily Dose (DDD) [1] [2] | Chlorpromazine Equivalency (DDD Method) [1] | Reported Potency Ratio (vs. Chlorpromazine) |
|---|---|---|---|
| This compound | 1.5 mg [1] | 1.5 mg ≈ 300 mg Chlorpromazine [1] | 75 to 100 times more potent [3] |
| Chlorpromazine | 300 mg [1] | (Reference Drug) | (Reference Drug) |
The potency is further highlighted by a comparison with haloperidol, another potent typical antipsychotic. Evidence indicates this compound's potency is about 150% to 200% that of haloperidol, establishing it as one of the most potent neuroleptics available [3].
The dramatic difference in potency is rooted in the drugs' distinct receptor binding profiles. This compound functions primarily as a potent and highly selective dopamine D₂ receptor antagonist, while chlorpromazine has a broader, weaker antagonistic profile across multiple receptor types [4] [5] [3].
The diagram below illustrates the core receptor-mediated signaling pathways involved in the mechanism of action for typical antipsychotics and the specific roles of D₂ receptor blockade.
The following table details the specific receptor binding affinities (Ki in nM) for each drug. A lower Ki value indicates a stronger binding affinity [4] [5] [3].
| Receptor Target | This compound (Ki in nM) [3] | Chlorpromazine (Ki in nM) [4] | Pharmacodynamic Action |
|---|---|---|---|
| Dopamine D₂ | 0.027 | 2.5 - 4.5 | Primary antipsychotic efficacy; high risk of EPS |
| Dopamine D₁ | 4100 | 100 - 250 | Role in antipsychotic action is not fully defined |
| Serotonin 5-HT₂A | 3.75 | 4.0 - 7.5 | May mitigate EPS; improve negative symptoms |
| Histamine H₁ | Data not specified (weak) | 3.1 - 25 | Sedation, weight gain |
| Alpha-1 Adrenergic | Data not specified (weak) | 5.5 - 75 | Orthostatic hypotension, dizziness |
| Muscarinic M₁ | Minimal to none | 25 - 100 | Anticholinergic side effects (e.g., dry mouth, constipation) |
This compound's extreme potency and high risk of Extrapyramidal Symptoms (EPS) are directly attributable to its picomolar affinity for the D₂ receptor and its high selectivity for D₂ over other receptors like 5-HT₂A [6] [3]. In contrast, chlorpromazine's broader profile results in a different side effect constellation, including significant sedation, orthostatic hypotension, and anticholinergic effects [4] [7].
The quantitative comparisons are derived from specific methodological approaches.
For researchers, the case of this compound underscores a significant issue in drug development and evidence-based practice: an approved and potent drug can remain in clinical use for decades with a near-total absence of high-quality randomized trial data to characterize its efficacy and safety relative to other agents [6]. This presents both a challenge for current clinical decision-making and a potential opportunity for future rigorous research.
The table below summarizes the core differences based on available information. Note that specific, quantitative D2 occupancy data for benperidol from human PET studies is not available in the searched literature.
| Feature | This compound (Typical Antipsychotic) | Atypical Antipsychotics (e.g., Risperidone, Olanzapine) |
|---|---|---|
| D2 Receptor Potency | Exceptionally high potency [1] [2] | Variable, generally moderate to high potency [3] |
| D2 Occupancy at Therapeutic Doses | Not quantitatively established in literature, but presumed to be very high based on potency. | Established therapeutic window: 65-80% for most antagonists; >90% for partial agonists like Aripiprazole [4] |
| Mechanism of Action | Primarily a potent D2 receptor antagonist; also has moderate serotonin receptor antagonism [1] | D2 antagonism with significant serotonin 5-HT2A receptor antagonism (e.g., Risperidone, Olanzapine) or partial D2 agonism (e.g., Aripiprazole) [3] |
| EPS Risk Profile | High risk of extrapyramidal symptoms (EPS) [1] [2] | Generally lower risk; risk becomes substantial when D2 occupancy exceeds ~78-80% [3] |
| Key Clinical Differentiator | Used in severe cases where other treatments have failed [1] | First-line treatments due to a more favorable side-effect profile [1] [3] |
The understanding of D2 receptor occupancy and its clinical implications is largely derived from established experimental protocols.
The primary method for quantifying D2 occupancy in living humans is Positron Emission Tomography (PET) using radiolabeled tracer molecules [5] [4].
The relationship between drug plasma concentration and occupancy is often described by a Michaelis-Menten model [4].
Beyond simple occupancy, the kinetics of receptor binding (how quickly a drug binds and unbinds) is investigated to explain differences in side effects, leading to the "fast-off" hypothesis [7].
For professionals in drug development, the following points are critical:
The following table summarizes the findings from a validation study that directly compared striatal radioactivity concentrations measured in the same animals using both PET and storage phosphor autoradiography [1] [2].
| Measurement Parameter | PET with 18F-(N-methyl)benperidol | Storage Phosphor Autoradiography | Correlation Analysis |
|---|---|---|---|
| Striatal Radioactivity | 0.40 MBq/cm³ (median, after partial-volume correction) [1] | 0.42 MBq/cm³ (median) [1] | Pearson r = 0.818 (P = 0.002) [1] |
| After Spillover Correction | 0.38 MBq/cm³ (median) [1] | Information not provided in study | Pearson r = 0.824 (P = 0.002) [1] |
| Conclusion | A significant positive correlation was found, validating the use of this small-animal PET system for in vivo receptor imaging studies [1]. |
A subsequent study used both techniques to determine the density (Bmax) and affinity (Kd) of dopamine D2 receptors in the rat striatum through saturation binding analysis [3] [4].
| Measurement Technique | Receptor Affinity (Kd in nmol/L) | Receptor Density (Bmax in fmol/mg) |
|---|---|---|
| PET (in vivo) | 6.2 [3] | 16 [3] |
| Autoradiography (in vitro) | 4.4 - 7.9 (depending on method for determining nonspecific binding) [3] | 70.1 - 84.1 (depending on method for determining nonspecific binding) [3] |
| Conclusion | The Kd values from PET and autoradiography were in good agreement. Bmax values were of the same order of magnitude, though a direct numerical match was not achieved [3]. |
Here are the detailed methodologies used in the key studies cited above.
The following diagram illustrates the workflow for the direct validation of PET imaging against the gold standard of autoradiography.
The table below summarizes the key pharmacological characteristics of benperidol (a typical, first-generation antipsychotic) and raclopride (often used in research), based on the available literature [1] [2] [3].
| Feature | This compound (Typical Antipsychotic) | Raclopride (Research Antipsychotic) |
|---|---|---|
| D2 Receptor Binding | Tightly bound (dissociates slowly) [1]. | Tightly bound (dissociates slowly) [1]. |
| Affinity vs. Dopamine | Binds more tightly than dopamine to D2 receptors [1]. | Binds more tightly than dopamine to D2 receptors [1]. |
| EPS Liability | High risk of inducing Parkinsonism and other extrapyramidal symptoms (EPS) [1]. | High risk of inducing catalepsy (an EPS indicator in animals) [1] [4]. |
| Therapeutic D2 Occupancy | Occupies approximately 70-80% of striatal D2 receptors for clinical effect [3]. | Occupies approximately 70-80% of striatal D2 receptors for clinical effect [3]. |
| Key Differentiator | A classic, high-potency typical antipsychotic. | A selective D2/D3 antagonist commonly used in experimental models. |
A critical concept from the research is that the risk of extrapyramidal symptoms (EPS) like Parkinsonism is linked to how tightly an antipsychotic binds to the D2 receptor compared to dopamine itself. Drugs like this compound and raclopride, which bind more tightly than dopamine, have a high EPS liability [1]. In contrast, "atypical" antipsychotics like clozapine and quetiapine, which bind more loosely than dopamine, show a much lower risk of these side effects [1] [3].
All antipsychotics compete with the brain's endogenous dopamine to block D2 receptors. The "tightness of binding" determines how easily they can be displaced.
The data supporting these concepts comes from several established experimental protocols:
[³H]raclopride or [³H]nemonapride) and different concentrations of the test drug to see how effectively it displaces the tracer [5] [3].[¹¹C]raclopride or [¹²³I]IBZM) is injected, and the level of D2 receptor occupancy by a therapeutic dose of an antipsychotic is calculated by comparing scans before and during treatment [6] [3].The following diagram illustrates the core mechanistic difference between tightly and loosely bound antipsychotics, which underlies their clinical profiles.
The primary distinction in clinical practice lies in the side effect profile. Both this compound and raclopride, as tight-binding D2 antagonists, carry a significant risk of EPS. The main reason to investigate or use raclopride over a clinical drug like this compound is typically for research purposes, as its selective profile makes it an excellent tool for studying D2 receptor function in animal models and neuroimaging [4].
A promising research avenue involves combining low doses of a typical antipsychotic like raclopride with adjunctive treatments. For instance, one study found that adding low-dose L-dopa enhanced the antipsychotic-like effect of raclopride in an animal model without increasing catalepsy. This was linked to a preferential increase in prefrontal dopamine output, a mechanism shared by some atypical antipsychotics [4].
The table below summarizes the core findings from the 2008 human study, which compared Binding Potential (BP) estimates in the caudate and putamen across three methods [1] [2] [3].
| Method Name | Core Principle / Input Function | Key Requirements | Reported Binding Potential (BP) | Advantages | Limitations / Key Findings |
|---|---|---|---|---|---|
| Three-Compartment Tracer Kinetic Model [2] [3] | Nonlinear least-squares fitting using an explicit 3-compartment model [2]. | Arterial input function; separate rCBF and rCBV PET scans [2] [3]. | Highest | Considered a comprehensive reference method [2]. | Most invasive and computationally complex; requires multiple scans and arterial line [2] [3]. |
| Graphical Method (Logan) with Arterial Input [2] [3] | Graphical analysis (Logan plot) deriving Distribution Volume Ratio (DVR) [2]. | Arterial input function [2] [3]. | Intermediate | Eliminates need for separate rCBF and rCBV scans [2]. | Less invasive than Method 1 but still requires arterial blood sampling [2] [3]. |
| Graphical Method (Logan) with Reference Tissue [1] [2] [3] | Graphical analysis using a reference region (cerebellum) devoid of D2 receptors [1] [2]. | [¹⁸F]NMB PET scan only [2] [3]. | Lowest | Least invasive; computationally straightforward; highly correlated with other methods [1] [2] [3]. | Systematically underestimates BP compared to Method 1, but provides a useful and simplified estimate [1] [2]. |
A repeated-measures ANOVA in the primary study found the differences in BP estimates between these methods to be statistically significant (p < 0.0001) [1] [2]. Despite the absolute differences, the BP estimates from all three methods were highly correlated, supporting the use of the simpler reference tissue method for relative comparisons [1] [2] [3].
The data in the comparison table comes from well-defined experimental protocols.
Human Subject Protocol (2008 Validation Study) [2] [3]:
Preclinical Validation:
The following diagram illustrates the logical relationship and workflow of the three analytical methods compared in the primary study.
A key reason [¹⁸F]NMB is valuable for such method comparisons is its pharmacological profile:
When planning studies or interpreting data involving [¹⁸F]NMB and its binding potential, consider the following:
Irritant